2-(3-Nitrofuran-2-yl)-1,3-dioxolane
Description
Structure
3D Structure
Properties
CAS No. |
65019-13-8 |
|---|---|
Molecular Formula |
C7H7NO5 |
Molecular Weight |
185.13 g/mol |
IUPAC Name |
2-(3-nitrofuran-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C7H7NO5/c9-8(10)5-1-2-11-6(5)7-12-3-4-13-7/h1-2,7H,3-4H2 |
InChI Key |
HPYGBFPXHFCROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C=CO2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
"2-(3-Nitrofuran-2-yl)-1,3-dioxolane" mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, a member of the nitrofuran class of antimicrobial agents. Based on the well-established activities of related nitrofuran compounds, this document outlines the multi-faceted biochemical and cellular processes through which this class of drugs exerts its therapeutic effects. The guide details the requisite metabolic activation, the generation of reactive intermediates, and the subsequent non-specific targeting of multiple vital bacterial systems, including DNA, ribosomes, and metabolic enzymes. The content herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anti-infective agents.
Introduction
Nitrofurans are a class of synthetic broad-spectrum antimicrobial agents characterized by a furan ring substituted with a nitro group. For over seven decades, compounds like nitrofurantoin have been effectively utilized in the treatment of bacterial infections, particularly those of the urinary tract.[1][2] The enduring efficacy of nitrofurans is largely attributed to their complex mechanism of action, which involves intracellular reduction to highly reactive intermediates that attack multiple cellular targets simultaneously. This multi-target approach significantly lowers the probability of developing clinically significant bacterial resistance.[1][3][4]
This compound belongs to this class of compounds. While specific experimental data for this particular molecule is not extensively available in the public domain, its mechanism of action can be inferred from the well-documented activities of other nitrofurans. The 1,3-dioxolane moiety is a common protecting group for aldehydes and ketones in organic synthesis, suggesting that this compound may function as a prodrug that releases a bioactive nitrofuran aldehyde upon hydrolysis.
The Multi-Faceted Mechanism of Action
The antimicrobial activity of nitrofurans is not direct but requires a multi-step process initiated within the bacterial cell. This process can be broadly categorized into two main stages: reductive activation and multi-target assault.
Reductive Activation: The "Prodrug" Principle
Nitrofurans are essentially prodrugs that are selectively activated within susceptible bacterial cells. The key to this activation is the enzymatic reduction of the 5-nitro group, a process that is significantly more efficient in bacteria than in mammalian cells. This selective activation is the basis for the therapeutic window of this drug class.
The reduction is primarily carried out by bacterial flavoproteins known as nitroreductases.[2][5] This enzymatic reaction generates a cascade of highly reactive and toxic intermediates, including nitroso, hydroxylamino, and ultimately amino derivatives. Concurrently, this process can lead to the formation of reactive oxygen species (ROS), which contribute to the cellular damage.
Caption: Reductive activation of the nitrofuran prodrug within a bacterial cell.
The Multi-Target Assault
Once generated, the reactive intermediates are non-specific in their action and attack a wide array of macromolecules within the bacterial cell. This indiscriminate targeting is a hallmark of the nitrofuran mechanism and a primary reason for the low incidence of acquired resistance. The main cellular processes affected are DNA integrity, protein synthesis, and central metabolic pathways.
Key Molecular Targets and Cellular Consequences
The pleiotropic effects of activated nitrofurans stem from their ability to damage multiple critical cellular components.
DNA Damage
The electrophilic intermediates generated from nitrofuran reduction can directly interact with bacterial DNA, causing significant damage. This includes strand breakage, which ultimately inhibits DNA replication and leads to bacterial cell death.[5]
Inhibition of Protein Synthesis
Ribosomes are another major target of activated nitrofurans. The reactive intermediates can covalently bind to ribosomal proteins and, to a lesser extent, ribosomal RNA (rRNA).[3][4] This adduction disrupts the normal function of the ribosome, leading to a complete cessation of protein synthesis. Notably, at lower, sub-lethal concentrations, nitrofurans have been shown to specifically inhibit the synthesis of inducible enzymes.[1][3][4]
Disruption of Metabolic Pathways
Activated nitrofurans can also interfere with crucial metabolic processes. They have been shown to inhibit enzymes involved in the citric acid cycle and pyruvate metabolism, thereby disrupting cellular respiration and energy production.[1]
Interference with Cell Wall Synthesis
There is also evidence to suggest that the reactive intermediates can disrupt the synthesis of the bacterial cell wall, further compromising the structural integrity of the bacterium.[5]
Inhibition of Chaperone Proteins
Recent studies have identified the molecular chaperone GroEL/ES as a novel target for some nitrofuran analogs.[6] GroEL/ES is essential for the proper folding of a wide range of proteins in bacteria. Inhibition of this chaperone system would lead to a buildup of misfolded, non-functional proteins, contributing to cell death.
Caption: Multiple cellular targets of activated nitrofuran intermediates.
Quantitative Data (Illustrative)
| Parameter | Organism | Value | Reference |
| MIC (Minimum Inhibitory Concentration) | Escherichia coli | 0.5 - 32 µg/mL | [2] |
| MIC | Staphylococcus aureus | 4 - 64 µg/mL | [2] |
| Bacteriostatic Concentration | Most susceptible organisms | < 32 µg/mL | [2] |
| Bactericidal Concentration | In urine | > 100 µg/mL | [2] |
Experimental Protocols (Illustrative)
The following are generalized protocols for key experiments used to elucidate the mechanism of action of nitrofurans, exemplified by nitrofurantoin.
Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: Prepare a mid-logarithmic phase culture of the test bacterium (e.g., E. coli) in a suitable broth medium.
-
Serial Dilution: Prepare a series of two-fold dilutions of the nitrofuran compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
In Vitro Protein Synthesis Inhibition Assay
-
Cell-Free Extract Preparation: Prepare a cell-free extract (S30 fraction) containing ribosomes and other necessary components for protein synthesis from the test bacterium.
-
Reaction Mixture: Set up a reaction mixture containing the S30 extract, a suitable buffer, amino acids (including a radiolabeled one, e.g., [35S]-methionine), an energy source (ATP, GTP), and a template mRNA.
-
Drug Addition: Add varying concentrations of the activated nitrofuran compound to the reaction mixtures. A control with no drug is also included.
-
Incubation: Incubate the mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Quantification: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect them on a filter, and quantify the incorporated radioactivity using a scintillation counter. The level of inhibition is calculated relative to the no-drug control.
Caption: Generalized workflow for an in vitro protein synthesis inhibition assay.
Conclusion
The mechanism of action of this compound, inferred from its chemical class, is a complex and multi-pronged assault on bacterial physiology. Its activity is dependent on intracellular reductive activation, leading to the generation of highly reactive species that damage DNA, inhibit protein synthesis, and disrupt key metabolic pathways. This multi-target mechanism is a significant advantage, as it presents a high barrier to the development of bacterial resistance. Further research focusing specifically on this compound is warranted to elucidate its precise pharmacokinetic and pharmacodynamic properties and to validate its potential as a therapeutic agent. This guide provides a solid theoretical framework to inform and direct such future investigations.
References
- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 6. Analogs of nitrofuran antibiotics are potent GroEL/ES inhibitor pro-drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Potential of Nitrofuran-Dioxolane Compounds in Therapeutic Development: A Technical Overview
For Immediate Release
In the ever-evolving landscape of drug discovery, the strategic hybridization of pharmacophores has emerged as a powerful approach to developing novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This technical guide delves into the burgeoning field of nitrofuran-dioxolane compounds, a promising class of molecules demonstrating significant potential in antimicrobial and anticancer applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing the existing data on related compounds, outlining detailed experimental protocols, and visualizing key biological pathways and workflows.
While direct literature on nitrofuran-dioxolane hybrids is nascent, this guide draws upon the well-established biological activities of nitrofuran and dioxolane derivatives to provide a foundational understanding and a roadmap for future research. The nitrofuran moiety, a well-known antibacterial pharmacophore, is characterized by its activation via bacterial nitroreductases, leading to the generation of cytotoxic reactive intermediates.[1] Concurrently, the dioxolane ring is a versatile scaffold found in numerous biologically active compounds, exhibiting a range of activities including antimicrobial and anticancer effects. The conjugation of these two moieties presents a compelling strategy for the development of next-generation therapeutics.
Quantitative Analysis of Biological Activity
The biological evaluation of nitrofuran-containing hybrids has yielded promising quantitative data in both antimicrobial and anticancer screenings. The following tables summarize key findings from studies on nitrofuran derivatives, offering a comparative look at their potency.
Table 1: In Vitro Antimicrobial Activity of Nitrofuran Derivatives
| Compound/Hybrid Type | Target Organism | MIC (µg/mL) | Reference |
| 5-Nitrofuran-Isatin Hybrid 6 | Staphylococcus aureus (MRSA) | 1 | [1] |
| 5-Nitrofuran-Isatin Hybrid 5 | Staphylococcus aureus (MRSA) | 8 | [1] |
| Nitrofuran Derivative 11 | Histoplasma capsulatum | 0.48 | [2] |
| Nitrofuran Derivative 3 & 9 | Paracoccidioides brasiliensis | 0.48 | [2] |
| Nitrofuran Derivative 1 & 5 | Candida & Cryptococcus neoformans | 3.9 | [2] |
Table 2: In Vitro Anticancer Activity of Nitrofuran Derivatives
| Compound/Hybrid Type | Cell Line | IC50 (µM) | Reference |
| 5-Nitrofuran-Isatin Hybrid 3 | HCT 116 (Colon Cancer) | 1.62 | [1] |
| 5-Nitrofuran-Isatin Hybrids | HCT 116 (Colon Cancer) | 1.62 - 8.8 | [1] |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone Derivatives | MCF-7 & MDA-MB-231 (Breast Cancer) | Significant Inhibitory Effect | [3] |
Core Experimental Methodologies
To ensure reproducibility and facilitate further research, this section provides detailed protocols for key in vitro assays used to determine the biological activity of nitrofuran-based compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental parameter in assessing antibacterial and antifungal activity. The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Test Compounds: The nitrofuran-dioxolane compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the nitrofuran-dioxolane compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
References
A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of novel nitrofuran derivatives. Nitrofurans are a class of synthetic broad-spectrum antimicrobial agents that have been in clinical use for over six decades.[1] With the rise of antibiotic resistance, there is a renewed interest in this "old" drug class for developing new therapeutic agents against multidrug-resistant pathogens.[2] This document details the mechanism of action, structure-activity relationships, synthetic methodologies, and therapeutic applications of these compounds, presenting quantitative data in structured tables and outlining key experimental protocols.
Mechanism of Action: Reductive Activation
Nitrofuran compounds are prodrugs that require enzymatic reduction of the 5-nitro group to exert their biological effect.[2][3] In bacterial cells, this activation is primarily carried out by oxygen-insensitive type I nitroreductases (such as NfsA and NfsB in E. coli) and oxygen-sensitive type II nitroreductases.[1][2][4]
The reduction process is a stepwise two-electron reduction that generates highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives.[1][2] These reactive species are responsible for the broad-spectrum activity of nitrofurans, as they can damage multiple cellular targets. The proposed mechanisms include:
-
DNA and RNA Damage: The reactive intermediates can cause DNA lesions and strand breakage.[2][5][6]
-
Inhibition of Protein Synthesis: Nitrofurans can inhibit the synthesis of bacterial proteins, including ribosomal proteins.[2][7]
-
Disruption of Metabolic Pathways: They interfere with several bacterial enzyme systems, including those involved in aerobic energy metabolism.[5]
The multi-targeted nature of their action is a key reason why the development of bacterial resistance to nitrofurans has been relatively low compared to other antibiotic classes.[8]
Caption: Reductive activation pathway of nitrofuran prodrugs in a bacterial cell.
Structure-Activity Relationships (SAR)
The biological activity of nitrofuran derivatives is significantly influenced by the nature of the substituent at the C-2 position of the furan ring. Quantitative structure-activity relationship (QSAR) studies have provided insights into the features that govern their antibacterial potency.[3][9][10]
-
The 5-Nitro Group: The presence of the nitro group at the 5-position is essential for the activity of these compounds, as it is the primary site of reductive activation.[11]
-
Substituents at C-2: The side chain attached to the C-2 position plays a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic properties. For instance, creating hybrid molecules by linking the nitrofuran moiety to other bioactive scaffolds, such as isatin, has led to derivatives with potent activity against resistant bacteria like MRSA and promising anticancer activity.[12][13]
-
Lipophilicity: Increasing the lipophilicity of nitrofurantoin analogues by extending the length of an aliphatic chain was shown to enhance antimycobacterial potency.[14] For example, an analogue with an eight-carbon aliphatic chain was found to be 30-fold more potent than the parent drug, nitrofurantoin, against Mtb H37Rv.[14]
-
Electronic Effects: QSAR studies have shown that the antibacterial activity is influenced by electronic factors, as expressed by the Hammett substituent constant (σ) or the cyclic voltametric reduction potential (E).[9][10]
Discovery and Synthesis of Novel Derivatives
The search for new nitrofuran derivatives is driven by the need to overcome antibiotic resistance and expand their therapeutic applications. Strategies include modifying existing drugs and creating novel molecular hybrids.
Caption: General workflow for the discovery of novel nitrofuran derivatives.
Synthesis Methodologies
The synthesis of nitrofuran derivatives often starts from 5-nitrofurfural, a key building block derived from the nitration of biomass-derived furfural.[15] Modern continuous flow synthesis methods have been developed to handle the potentially explosive nature of the nitrating agent, acetyl nitrate, allowing for a safer and more efficient production of 5-nitrofurfural and subsequent nitrofuran APIs.[15][16]
Common synthetic strategies include:
-
Condensation Reactions: A frequent approach involves the one-step condensation reaction between a 5-nitrofuran-2-carbaldehyde and an appropriate N-acylhydrazide or amine.[17][18]
-
Late-Stage Functionalization (LSF): This method allows for the direct modification of existing nitrofuran drugs. For example, copper-catalyzed C-H LSF has been used to introduce various functional groups (hydroxyl, azido, cyano, etc.) at the N-α position of furazolidone and nitrofurantoin, yielding derivatives with enhanced activity.[19]
Caption: A typical experimental workflow for synthesizing nitrofuran derivatives.
Experimental Protocols
General Protocol for Synthesis of Nitrofuran N-Acylhydrazone Analogues
This protocol is adapted from a general method for a one-step coupling reaction.[17]
-
Reaction Setup: To a stirring mixture of an appropriate N-acylhydrazide (1.2 eq) and 5-nitrofuran-2-carbaldehyde (1.0 eq) in a suitable solvent (e.g., DMSO), add a catalytic amount of concentrated HCl.
-
Reaction Execution: Allow the mixture to stir at room temperature overnight.
-
Precipitation: Precipitate the product by adding the reaction mixture to water.
-
Isolation: Collect the resulting solid by filtration, wash thoroughly with water, and dry in vacuo.
-
Purification: If necessary, purify the final compound using normal and/or reverse-phase chromatography.
-
Characterization: Confirm the structure and purity of the synthesized analogues using RP-HPLC, LC-MS, and ¹H-NMR.
Protocol for Synthesis of Furazolidone
This protocol is based on established chemical synthesis routes.[20][21][22]
-
Step 1: Preparation of β-hydroxyethylhydrazine: Introduce gasified ethylene oxide into hydrazine hydrate at an elevated temperature (e.g., 70°C).[21] After the reaction, distill under reduced pressure to remove excess hydrazine hydrate.
-
Step 2: Preparation of 3-amino-2-oxazolidinone: Cool the β-hydroxyethylhydrazine and react it with dimethyl carbonate in the presence of a base like sodium methoxide in methanol.[21]
-
Step 3: Synthesis of Furazolidone: Add water and hydrochloric acid to the 3-amino-2-oxazolidinone from Step 2. Heat the mixture (e.g., 60-75°C) and add 5-nitrofurfural diacetate. Maintain the temperature and then increase it (e.g., 84-86°C) for a period to complete the reaction. Cool the mixture to obtain the final furazolidone product.[21]
Data on Novel Nitrofuran Derivatives
The following tables summarize quantitative data on the biological activities of recently developed nitrofuran derivatives.
Table 1: Antibacterial Activity of Novel Nitrofuran Derivatives
| Compound/Analogue | Target Organism | MIC (μg/mL) | MIC (μM) | Reference Compound | MIC (μg/mL) | Source |
| 5-Nitrofuran-isatin hybrid 5 | Methicillin-resistant S. aureus (MRSA) | 8 | - | Vancomycin | 1 | |
| 5-Nitrofuran-isatin hybrid 6 | Methicillin-resistant S. aureus (MRSA) | 1 | - | Vancomycin | 1 | [12] |
| Nitrofurantoin Analogue 9 (8-carbon chain) | Mycobacterium tuberculosis H37Rv | - | 0.5 | Nitrofurantoin | - | 15 |
| Nitrofurantoin Derivative 2 | Acinetobacter baumannii | - | 4 | Nitrofurantoin | >128 µM | [23] |
| Nitrofurantoin Derivative 16 | Acinetobacter baumannii | - | 4 | Nitrofurantoin | >128 µM | [24][23] |
Table 2: Anticancer and Trypanocidal Activity of Novel Nitrofuran Derivatives
| Compound/Analogue | Activity Type | Cell Line / Organism | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) | Source |
| 5-Nitrofuran-isatin hybrid 3 | Anticancer | HCT 116 (Human Colon Cancer) | 1.62 | Sunitinib | 3.4 | [13] |
| 5-Nitrofuran-isatin hybrid 2 | Anticancer | HCT 116 (Human Colon Cancer) | 8.8 | Sunitinib | 3.4 | [12] |
| Nitrofurantoin Analogue 11 (11-carbon chain) | Trypanocidal | African trypanosomes | < 0.34 | - | - | |
| Nitrofurantoin Analogue 12 (12-carbon chain) | Trypanocidal | African trypanosomes | < 0.34 | - | - | [25] |
| Quinoline Derivative 10c | Antimetastatic | H1299 (Human Lung Cancer) | Low Cytotoxicity | - | - | [26] |
Note: The cytotoxicity (IC₅₀) of analogues 11 and 12 against mammalian cells was > 246.02 µM, indicating high selectivity.[25]
Expanding Therapeutic Horizons
While nitrofurans are classically known for their antibacterial properties, especially in treating urinary tract infections, recent research has expanded their potential applications significantly.
-
Antitubercular Agents: Novel nitrofurantoin analogues have shown potent activity against Mycobacterium tuberculosis, including non-replicating bacilli, with some compounds being equipotent to the frontline drug isoniazid.[14]
-
Anticancer and Antimetastatic Agents: Certain derivatives, such as 5-nitrofuran-isatin hybrids, have demonstrated significant inhibitory activity against human colon cancer cell lines.[12][13] Other novel derivatives have shown potential to suppress the migration and invasion of lung cancer cells, suggesting a role as antimetastatic agents.[26]
-
Antiparasitic Agents: Analogues of nitrofurantoin have exhibited high trypanocidal activity against African trypanosomes, the causative agents of sleeping sickness, highlighting their potential for treating neglected tropical diseases.[25]
Conclusion and Future Perspectives
The nitrofuran scaffold remains a valuable "warhead" in the development of new therapeutic agents.[1][27] The classic mechanism of reductive activation, which creates multiple reactive species, continues to be an effective strategy against a wide range of pathogens and provides a barrier against the rapid development of resistance. Modern synthetic techniques, including continuous flow chemistry and late-stage functionalization, are enabling the safer and more efficient creation of diverse chemical libraries for biological screening.[15][19] The discovery of potent antitubercular, anticancer, and antiparasitic activities in novel nitrofuran derivatives underscores the vast potential of this chemical class. Future research will likely focus on optimizing the selectivity and pharmacokinetic profiles of these new leads to develop next-generation therapies for infectious diseases and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives | Semantic Scholar [semanticscholar.org]
- 14. Single-step synthesis and in vitro anti-mycobacterial activity of novel nitrofurantoin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals - ChemistryViews [chemistryviews.org]
- 16. researchgate.net [researchgate.net]
- 17. Analogs of nitrofuran antibiotics are potent GroEL/ES inhibitor pro-drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Furazolidone synthesis - chemicalbook [chemicalbook.com]
- 21. CN102086194B - Synthesis method of furazolidone - Google Patents [patents.google.com]
- 22. Furazolidone | 67-45-8 [chemicalbook.com]
- 23. Design and Synthesis of Novel Nitrofurantoin Derivatives as Antibacterial Agents Against Acinetobacter Baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives as a novel type of antimetastatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Antifungal Potential of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane against Candida
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific data on the antifungal activity of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane against Candida species. This guide, therefore, focuses on the broader class of nitrofuran derivatives, for which antifungal properties against Candida have been documented. The methodologies and potential mechanisms of action described herein are based on studies of these related compounds and are presented as a predictive framework for the potential investigation of this compound.
Introduction: The Promise of Nitrofuran Derivatives
Fungal infections caused by Candida species represent a significant and growing threat to global health, particularly with the rise of immunocompromised individuals and drug-resistant strains.[1] The current antifungal armamentarium is limited, and the emergence of resistance necessitates the discovery of novel therapeutic agents.[1] Nitrofuran derivatives, a class of synthetic compounds characterized by a nitro-substituted furan ring, have long been recognized for their antibacterial properties. Recent research has illuminated their potential as a promising new frontier in the development of antifungal agents.[2][3][4]
Studies on various 5-nitrofuran derivatives have demonstrated significant in vitro activity against a range of Candida species, including clinically relevant strains.[5][6] Some of these compounds exhibit potent fungicidal activity and have shown efficacy against drug-resistant isolates.[5] The proposed mechanism of action for some nitrofuran derivatives involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to damage of fungal cellular structures and ultimately cell death.[5][6] Furthermore, some derivatives have demonstrated low toxicity in preclinical models, suggesting a favorable therapeutic window.[2][3][4]
This technical guide provides a comprehensive overview of the available data on the antifungal potential of nitrofuran derivatives against Candida. It summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms and workflows to aid researchers in the evaluation and development of novel nitrofuran-based antifungal therapies.
Quantitative Data: Antifungal Activity of Nitrofuran Derivatives against Candida
The following table summarizes the in vitro antifungal activity of various nitrofuran derivatives against Candida species as reported in the scientific literature.
Table 1: Minimum Inhibitory Concentrations (MIC) of Nitrofuran Derivatives against Candida Species
| Compound ID | Candida Species | MIC Range (µg/mL) | Reference |
| Compound 1 | Candida spp. | MIC₉₀: 3.9 | [2][4] |
| Compound 5 | Candida spp. | MIC₉₀: 3.9 | [2][4] |
| Compound B5 | Candida albicans (6 strains) | MIC₈₀: 0.25 - 8 | [5] |
| Various Derivatives | Candida spp. | MIC₉₀: 3.9 to >250 | [2] |
Note: MIC₉₀ and MIC₈₀ represent the minimum concentration of the compound required to inhibit the growth of 90% and 80% of the tested isolates, respectively.
Experimental Protocols
This section details the methodologies for key experiments to evaluate the antifungal potential of novel compounds like this compound against Candida.
Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of Candida.
Materials:
-
Test compound (e.g., this compound)
-
Candida isolates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader (530 nm)
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Inoculum Preparation:
-
Subculture Candida isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Dissolve the test compound in DMSO to a high stock concentration.
-
Perform serial two-fold dilutions of the compound in RPMI 1640 medium in the 96-well plate to achieve the desired final concentration range.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compound.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., 80% or 90%) compared to the positive control. This can be assessed visually or by reading the absorbance at 530 nm.
-
Mechanism of Action: Reactive Oxygen Species (ROS) Production Assay
This protocol describes a method to investigate if a compound induces oxidative stress in Candida cells.
Objective: To qualitatively and quantitatively assess the generation of intracellular ROS in Candida following treatment with the test compound.
Materials:
-
Candida cells
-
Test compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
-
Fluorometer or flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Grow Candida cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS.
-
Treat the cells with the test compound at a predetermined concentration (e.g., at or below the MIC) for a specified time. Include an untreated control.
-
-
Staining with DCFH-DA:
-
Add DCFH-DA to the cell suspensions to a final concentration of 10 µM.
-
Incubate in the dark at 37°C for 30-60 minutes. DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
-
Qualitative Analysis (Fluorescence Microscopy):
-
Wash the cells with PBS to remove excess probe.
-
Mount the cells on a microscope slide and observe under a fluorescence microscope using the appropriate filter set for fluorescein. Increased green fluorescence in treated cells compared to controls indicates ROS production.
-
-
Quantitative Analysis (Fluorometry or Flow Cytometry):
-
Wash the cells and resuspend in PBS.
-
Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~525 nm) or a flow cytometer. An increase in fluorescence intensity in the treated sample indicates an increase in ROS levels.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for antifungal drug discovery and a proposed signaling pathway for the mechanism of action of nitrofuran derivatives based on existing literature.
Caption: Experimental workflow for the screening and evaluation of novel antifungal compounds.
Caption: Proposed mechanism of action for antifungal nitrofuran derivatives.
References
- 1. Frontiers | Synthetic Naphthofuranquinone Derivatives Are Effective in Eliminating Drug-Resistant Candida albicans in Hyphal, Biofilm, and Intracellular Forms: An Application for Skin-Infection Treatment [frontiersin.org]
- 2. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and inhibitory activity against Candida albicans of a series of derivatives with 5-nitrofuran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cytotoxicity Profile of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane on Human Cell Lines: A Technical Guide
Disclaimer: No direct cytotoxic data for 2-(3-Nitrofuran-2-yl)-1,3-dioxolane on human cell lines is currently available in the public domain. This guide synthesizes information on structurally related 5-nitrofuran compounds to provide a representative cytotoxicity profile and mechanistic overview. The presented data and pathways are illustrative for this class of compounds and may not be fully representative of the specific activity of this compound.
Executive Summary
Nitrofurans are a class of synthetic compounds recognized for their broad-spectrum antimicrobial activity. Emerging research also points towards their potential as anticancer agents, primarily due to their ability to induce cell death in various cancer cell lines. The cytotoxic effects of nitrofurans are intrinsically linked to the reductive activation of the 5-nitro group, a process that generates reactive intermediates, leading to oxidative stress, DNA damage, and ultimately, programmed cell death or apoptosis. This document provides a technical overview of the cytotoxic profile of 5-nitrofuran derivatives, serving as a surrogate for understanding the potential effects of this compound. It includes a summary of reported cytotoxic activities, detailed experimental protocols for assessing cytotoxicity, and a proposed signaling pathway for nitrofuran-induced cell death.
Quantitative Cytotoxicity Data
The cytotoxic activity of 5-nitrofuran derivatives has been evaluated against various human cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes representative IC50 values for different 5-nitrofuran compounds.
| Compound/Derivative | Cell Line | Cell Type | Incubation Time | IC50 (µM) | Reference |
| Furazolidone (FZD) | HepaRG | Human Hepatoma | 24h | >100 | [1] |
| FZD Derivative 1 | HepaRG | Human Hepatoma | 24h | >100 | [1] |
| FZD Derivative 3 | HepaRG | Human Hepatoma | 24h | >100 | [1] |
| FZD Derivative 4 | HepaRG | Human Hepatoma | 24h | >100 | [1] |
| FZD Derivative 5 | HepaRG | Human Hepatoma | 24h | >100 | [1] |
| FZD Derivative 18 | HepaRG | Human Hepatoma | 24h | >100 | [1] |
| N-pentyl-nitrofurantoin | HL-60 | Human Promyelocytic Leukemia | 24h | Not specified, but 3.8-fold more cytotoxic than against normal cells | [2] |
| 5-nitrofuran-thiazolidinone hybrid | SCC-15 | Human Tongue Squamous Cell Carcinoma | Not specified | 6.72 - 39.85 | [3] |
| 5-nitrofuran-thiazolidinone hybrid | Leukemia, Colon, CNS, Ovarian Cancer Lines | Various | Not specified | Submicromolar | [3] |
Mechanism of Action: Nitrofuran-Induced Cytotoxicity
The cytotoxic effects of nitrofurans are primarily mediated by the reductive metabolism of their characteristic 5-nitro group. This process is often catalyzed by intracellular nitroreductases.
Key Mechanistic Steps:
-
Reductive Activation: The 5-nitro group of the furan ring undergoes a one-electron reduction, forming a nitro anion radical. This reaction is catalyzed by various cellular reductases.
-
Generation of Reactive Oxygen Species (ROS): In the presence of oxygen, the nitro anion radical can transfer an electron to molecular oxygen, regenerating the parent nitrofuran and producing a superoxide radical. This process, known as redox cycling, leads to a significant increase in intracellular ROS levels.
-
Oxidative Stress: The accumulation of ROS, including superoxide radicals and hydrogen peroxide, overwhelms the cellular antioxidant defense mechanisms, leading to a state of oxidative stress.
-
Cellular Damage: Oxidative stress results in damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA. DNA damage can manifest as single-strand breaks.
-
Induction of Apoptosis: The cellular damage triggered by oxidative stress activates apoptotic signaling pathways. This can occur through both intrinsic (mitochondrial) and extrinsic pathways. For instance, a nitrofurantoin derivative has been shown to induce apoptosis in HL-60 leukemia cells by upregulating the pro-apoptotic protein BAX and downregulating the anti-apoptotic protein BCL-xL.
The following diagram illustrates the proposed signaling pathway for nitrofuran-induced cytotoxicity.
Caption: Proposed signaling pathway for nitrofuran-induced cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cytotoxicity of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound (or related nitrofuran compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.
Materials:
-
Human cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound (or related nitrofuran compound)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Human cell line of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound (or related nitrofuran compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium containing any floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Conclusion
While specific data for this compound is not yet available, the existing literature on related 5-nitrofuran compounds provides a strong foundation for understanding its potential cytotoxic profile. The primary mechanism of action is likely to involve reductive activation of the 5-nitro group, leading to oxidative stress and subsequent induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of the cytotoxic effects of this and other novel nitrofuran derivatives on human cell lines. Further research is warranted to elucidate the specific cytotoxic potency and detailed molecular mechanisms of this compound.
References
- 1. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-pentyl-nitrofurantoin induces apoptosis in HL-60 leukemia cell line by upregulating BAX and downregulating BCL-xL gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane: An In-depth Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound 2-(3-Nitrofuran-2-yl)-1,3-dioxolane. Due to the limited direct research on this specific molecule, this paper infers its potential biological activities and mechanisms of action by examining its constituent chemical moieties: the nitrofuran group and the 1,3-dioxolane ring. The nitrofuran component is a well-established pharmacophore known for its antibacterial properties, acting as a prodrug that, upon reduction by bacterial nitroreductases, generates reactive species that damage cellular macromolecules. The dioxolane ring is a versatile heterocyclic moiety found in numerous bioactive compounds, often enhancing pharmacological activity and modifying physicochemical properties. This guide synthesizes existing data on these fragments to propose potential therapeutic applications for this compound, with a primary focus on its antimicrobial and potential anticancer activities. Detailed hypothetical experimental protocols and signaling pathways are presented to guide future research and drug development efforts.
Introduction
The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with unique mechanisms of action. The compound this compound represents a rational design approach, combining the established antibacterial nitrofuran scaffold with a 1,3-dioxolane ring. While direct experimental data for this specific hybrid molecule is not currently available in published literature, a robust hypothesis for its therapeutic potential can be constructed by analyzing its chemical components.
Nitrofurans are a class of synthetic antibiotics characterized by a furan ring with a nitro group.[1] They are known to be broad-spectrum agents, effective against both Gram-positive and Gram-negative bacteria.[2] Their mechanism of action involves intracellular reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates.[3][4] These intermediates can inhibit a wide range of microbial enzyme systems, including those involved in carbohydrate metabolism and the synthesis of DNA, RNA, and proteins, making the development of resistance more difficult.[3][5][6]
The 1,3-dioxolane ring is a common feature in many biologically active compounds, contributing to their pharmacological profile.[7][8] The inclusion of a dioxolane moiety can enhance the biological activity of a parent molecule through various mechanisms, including improved ligand-target interactions via hydrogen bonding from its oxygen atoms.[9] Dioxolane derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, and antineoplastic effects.[7]
This whitepaper will therefore explore the potential therapeutic targets of this compound by dissecting the known biological effects of its nitrofuran and dioxolane components.
The Nitrofuran Moiety: A Prodrug for Antimicrobial Activity
The primary therapeutic potential of this compound is likely derived from its nitrofuran group. Nitrofurans are prodrugs that require activation within the target pathogen.[10]
Mechanism of Action:
-
Uptake: The nitrofuran compound is taken up by the bacterial cell.
-
Reduction: Inside the bacterium, the nitro group is reduced by bacterial flavoproteins known as nitroreductases (e.g., NfsA and NfsB in E. coli).[10] This reduction is a stepwise process that generates reactive nitroso and hydroxylamino intermediates.[10]
-
Macromolecular Damage: These highly reactive intermediates are non-specific in their action and can attack various cellular macromolecules, including:
This multi-targeted approach is a key advantage of nitrofurans, as it significantly lowers the probability of bacteria developing resistance.[5]
The 1,3-Dioxolane Moiety: A Modulator of Biological Activity
The 1,3-dioxolane ring is not typically considered a primary pharmacophore but rather a versatile modulator of a molecule's properties. Its inclusion can influence solubility, stability, and binding affinity.[8]
Potential Roles:
-
Enhanced Binding: The two oxygen atoms in the dioxolane ring can act as hydrogen bond acceptors, potentially improving the interaction of the molecule with its biological targets.[9]
-
Physicochemical Properties: The dioxolane group can alter the lipophilicity and polarity of the parent nitrofuran, which may affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Intrinsic Activity: While often a modulator, some dioxolane-containing compounds have demonstrated intrinsic biological activities, including antibacterial and antifungal effects.[7][11]
The combination of the nitrofuran and dioxolane moieties could result in a compound with enhanced potency, an altered antimicrobial spectrum, or improved pharmacokinetic properties compared to nitrofuran alone.
Potential Therapeutic Targets and Applications
Based on the analysis of its constituent parts, the following therapeutic applications are proposed for this compound:
4.1. Antibacterial Agent
This is the most probable application. The compound is expected to be effective against a broad spectrum of bacteria, particularly those causing urinary tract infections (UTIs), a common application for nitrofurans like nitrofurantoin.[5]
Table 1: Minimum Inhibitory Concentrations (MIC) of Related Dioxolane and Nitrofuran Compounds Against Various Bacterial Strains
| Compound/Drug | S. aureus (µg/mL) | S. epidermidis (µg/mL) | E. faecalis (µg/mL) | P. aeruginosa (µg/mL) | Reference |
|---|---|---|---|---|---|
| Dioxolane Derivative 4 | 625-1250 | - | 625 | 625-1250 | [7] |
| Dioxolane Derivative 6 | 625-1250 | - | - | 625-1250 | [7] |
| Dioxolane Derivative 8 | 625-1250 | - | - | 625-1250 | [7] |
| Nitrofuran-Isatin Hybrid 6 | 1 | - | - | - |[12] |
Note: Data for dioxolane derivatives are for compounds synthesized from salicylaldehyde and various diols. The nitrofuran-isatin hybrid data is against Methicillin-resistant S. aureus (MRSA).
4.2. Antifungal Agent
Several nitrofuran and dioxolane derivatives have reported antifungal activity.[1][7][11] Therefore, this compound should be investigated for its efficacy against pathogenic fungi.
4.3. Anticancer Agent
The ability of nitrofurans to induce DNA damage and the observed antineoplastic activity of some dioxolane derivatives suggest a potential, albeit more speculative, application in oncology.[7][12] For instance, certain nitrofuran-isatin hybrids have shown potent inhibitory activity against human colon cancer cell lines.[12]
Proposed Experimental Protocols
To validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary.
5.1. Hypothetical Synthesis
A plausible synthetic route could involve the reaction of 3-nitrofuran-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst, analogous to the synthesis of similar aryl-1,3-dioxolanes.[13]
5.2. In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
Protocol:
-
Microorganism Panel: Include representative Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans) strains.
-
Methodology: Employ the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure: a. Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate. b. Inoculate each well with a standardized suspension of the test microorganism. c. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria). d. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
5.3. Nitroreductase Activity Assay
Objective: To confirm that the compound is activated by bacterial nitroreductases.
Protocol:
-
Strains: Use a wild-type bacterial strain (e.g., E. coli) and a corresponding mutant lacking key nitroreductase genes (e.g., an nfsA/nfsB double knockout).
-
Methodology: Compare the MIC of the compound against both the wild-type and the nitroreductase-deficient strains.
-
Expected Outcome: A significantly higher MIC for the knockout strain would indicate that the compound's activity is dependent on these enzymes.
5.4. In Vitro Cytotoxicity Assay
Objective: To assess the compound's toxicity against mammalian cells.
Protocol:
-
Cell Lines: Use a panel of human cell lines, such as HEK-293 (kidney) and HepG2 (liver), and relevant cancer cell lines if pursuing anticancer applications.
-
Methodology: Employ a standard cytotoxicity assay, such as the MTT or LDH release assay.
-
Procedure: a. Culture the cells in 96-well plates. b. Expose the cells to a range of concentrations of the test compound for 24-72 hours. c. Measure cell viability and calculate the IC50 (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
While direct experimental evidence is pending, a thorough analysis of the nitrofuran and dioxolane moieties strongly suggests that this compound holds significant promise as a therapeutic agent, particularly as an antibacterial. Its proposed mechanism of action, leveraging the prodrug nature of the nitrofuran group, offers the potential for a low rate of resistance development. The dioxolane ring may further enhance its activity and modulate its pharmacokinetic profile.
Future research should focus on the synthesis and characterization of this compound, followed by the systematic execution of the proposed experimental protocols. Elucidating its precise antimicrobial spectrum, mechanism of action, and safety profile will be critical steps in its development as a potential new drug. Furthermore, exploring its efficacy against a wider range of pathogens, including multidrug-resistant strains, and investigating its potential in other therapeutic areas such as mycology and oncology, are warranted.
References
- 1. Nitrofuran - Wikipedia [en.wikipedia.org]
- 2. ldh.la.gov [ldh.la.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 6. What is Nitrofurantoin used for? [synapse.patsnap.com]
- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine | Scilit [scilit.com]
- 10. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doaj.org [doaj.org]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
Preliminary Investigation of the Anticancer Potential of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Nitrofuran Derivatives
Nitrofuran compounds, characterized by a furan ring bearing a nitro group, have long been recognized for their broad-spectrum antimicrobial properties. Emerging research, however, has unveiled a promising new frontier for this chemical class: oncology. Several derivatives of 5-nitrofuran have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as a scaffold for the development of novel anticancer agents. This guide explores the prospective anticancer activity of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane by examining the established biological activities of its structural analogs.
Quantitative Data on Anticancer Activity of Related Nitrofuran Derivatives
The following tables summarize the in vitro cytotoxic activity of various nitrofuran derivatives against a range of human cancer cell lines. This data, extracted from multiple studies, provides a comparative baseline for hypothesizing the potential efficacy of this compound.
Table 1: Cytotoxicity of 5-Nitrofuran Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b) | MCF-7 (Breast) | 5.02 | [1] |
| MDA-MB-231 (Breast) | 15.24 | [1] | |
| 5-nitrofuran‒isatin hybrid (3) | HCT 116 (Colon) | 1.62 | [2] |
| Diaryl pyrido[2,3-d]pyrimidine derivative (1n) | HCT 116 (Colon) | 1.98 ± 0.69 | [3] |
| MCF-7 (Breast) | 2.18 ± 0.93 | [3] | |
| Hep G2 (Liver) | 4.04 ± 1.06 | [3] | |
| PC-3 (Prostate) | 4.18 ± 1.87 | [3] | |
| Alkyl substituted pyrido[2,3-d]pyrimidine derivative (2j) | HCT 116 (Colon) | 1.48 ± 0.86 | [3] |
| MCF-7 (Breast) | 3.18 ± 0.79 | [3] | |
| Hep G2 (Liver) | 3.44 ± 1.51 | [3] | |
| PC-3 (Prostate) | 5.18 ± 1.85 | [3] | |
| 3-(furan-2-yl)pyrazolyl hybrid chalcone (7g) | A549 (Lung) | 27.7 µg/ml | [4][5][6] |
| HepG2 (Liver) | 26.6 µg/ml | [4][5][6] |
Note: The activity of these compounds suggests that the 5-nitrofuran moiety is a crucial component for inducing cytotoxicity in cancer cells. The diverse range of active derivatives highlights the potential for structural modifications to enhance potency and selectivity.
Postulated Mechanisms of Action and Involved Signaling Pathways
Based on studies of related compounds, the anticancer activity of nitrofuran derivatives may involve multiple mechanisms, primarily centered around the induction of apoptosis and inhibition of cell proliferation.
One proposed mechanism involves the intrinsic pathway of apoptosis. For instance, certain 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones have been shown to decrease mitochondrial membrane potential and increase the concentration of caspase-9 and caspase-8.[1] This ultimately leads to the activation of executioner caspases and programmed cell death.[1] Furthermore, these compounds have been observed to increase the concentration of cytochrome C in cancer cells, a key event in the activation of the intrinsic apoptotic pathway.[1]
Another potential mechanism is the inhibition of DNA synthesis. Some nitrofuran derivatives have demonstrated the ability to inhibit the incorporation of [3H]-thymidine into the DNA of cancer cells, indicating an anti-proliferative effect.[1]
The following diagram illustrates a potential signaling pathway for the induction of apoptosis by nitrofuran derivatives.
Caption: Postulated mechanism of action for nitrofuran derivatives leading to apoptosis.
Experimental Protocols for Anticancer Activity Evaluation
To investigate the anticancer activity of this compound, a series of in vitro assays can be employed. The following protocols are based on standard methodologies used in the evaluation of related compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Lines: A panel of human cancer cell lines should be used, for example:
-
MCF-7, MDA-MB-231 (Breast Cancer)
-
HCT 116, HT-29 (Colon Cancer)
-
A549 (Lung Cancer)
-
HepG2 (Liver Cancer)
-
PC-3 (Prostate Cancer)
-
A non-cancerous cell line (e.g., HEK-293) should be included to assess selectivity.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assays
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Commercially available kits can be used to measure the activity of key caspases (e.g., caspase-3, -8, -9) to confirm the involvement of apoptotic pathways.
-
Mitochondrial Membrane Potential (MMP) Assay: Dyes such as JC-1 can be used with flow cytometry or fluorescence microscopy to assess changes in MMP, an early indicator of apoptosis.
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a particular phase would suggest cell cycle arrest.
The following diagram outlines a general experimental workflow for the preliminary in vitro evaluation of a novel anticancer compound.
Caption: General workflow for in vitro anticancer drug screening.
Future Directions and Conclusion
The existing data on nitrofuran derivatives strongly supports the rationale for investigating the anticancer properties of this compound. Future research should focus on the synthesis of this compound and its systematic evaluation using the experimental protocols outlined in this guide. Key areas of investigation should include:
-
Broad-spectrum cytotoxicity screening: To identify the most sensitive cancer cell lines.
-
Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways affected by the compound.
-
In vivo studies: Using animal models to assess the compound's efficacy, pharmacokinetics, and toxicity profile.
-
Structure-activity relationship (SAR) studies: To design and synthesize more potent and selective analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives | Semantic Scholar [semanticscholar.org]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
A Technical Guide to the Spectroscopic Characterization of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane
Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 2-(3-Nitrofuran-2-yl)-1,3-dioxolane. While this specific molecule is not extensively documented in public literature, this document outlines the expected spectroscopic data based on analogous chemical structures and provides detailed experimental protocols for its empirical verification. The guide covers synthesis and purification, followed by in-depth analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. All predicted quantitative data are summarized in structured tables, and key experimental workflows are visualized using process diagrams to aid researchers in the synthesis, identification, and quality control of this compound.
Proposed Synthesis
The synthesis of this compound can be achieved via the acetalization of 3-nitrofuran-2-carbaldehyde with ethylene glycol. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product.
Experimental Protocol: Synthesis
A mixture of 3-nitrofuran-2-carbaldehyde (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in a suitable solvent such as benzene or toluene is heated to reflux. Water formed during the reaction is continuously removed using a Dean-Stark apparatus. The reaction progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the catalyst is neutralized with a mild base (e.g., triethylamine or a saturated sodium bicarbonate solution). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Purification is achieved via flash column chromatography on silica gel.
Caption: Synthesis and Spectroscopic Characterization Workflow.
Spectroscopic Characterization Data (Predicted)
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the nitrofuran, furan, and dioxolane moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Spectrometer Frequency: 400 MHz, Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.7 | d | 1H | Furan H-5 |
| ~ 6.8 - 7.0 | d | 1H | Furan H-4 |
| ~ 6.3 - 6.5 | s | 1H | Acetal H-2 |
| ~ 4.0 - 4.2 | m | 4H | Dioxolane -OCH₂CH₂O- |
Interpretation:
-
The furan ring protons are expected to appear as doublets in the aromatic region, with the proton at the 5-position being more deshielded due to its proximity to the electron-withdrawing nitro group.
-
The acetal proton at the 2-position of the dioxolane ring will be a singlet and significantly downfield due to being bonded to two oxygen atoms.
-
The four protons of the ethylene glycol fragment in the dioxolane ring are chemically equivalent and are expected to appear as a multiplet.
Spectrometer Frequency: 100 MHz, Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | Furan C-2 (bearing dioxolane) |
| ~ 145 - 150 | Furan C-3 (bearing NO₂) |
| ~ 125 - 130 | Furan C-5 |
| ~ 115 - 120 | Furan C-4 |
| ~ 98 - 103 | Acetal C-2 |
| ~ 65 - 67 | Dioxolane -OCH₂CH₂O- |
Interpretation:
-
The furan carbons will resonate in the aromatic/olefinic region. The carbons directly attached to the nitro group (C-3) and the dioxolane substituent (C-2) will be the most downfield quaternary carbons.
-
The acetal carbon (C-2) typically appears in the 95-105 ppm range.
-
The methylene carbons of the dioxolane ring will appear as a single peak in the typical ether region around 65 ppm.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3100 - 3150 | Medium | Aromatic C-H Stretch (Furan) |
| ~ 2850 - 3000 | Medium | Aliphatic C-H Stretch (Dioxolane) |
| ~ 1530 - 1560 | Strong | Asymmetric NO₂ Stretch[2][3] |
| ~ 1340 - 1370 | Strong | Symmetric NO₂ Stretch[2][3] |
| ~ 1150 - 1250 | Strong | C-O-C Asymmetric Stretch (Acetal) |
| ~ 1050 - 1150 | Strong | C-O-C Symmetric Stretch (Acetal/Furan) |
Interpretation: The most characteristic signals will be the two strong absorption bands for the nitro group.[4][5] The presence of the dioxolane ring will be confirmed by strong C-O-C stretching bands in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Ionization Method: Electron Ionization (EI)
| m/z | Predicted Identity |
| 185 | [M]⁺ (Molecular Ion for C₇H₇NO₅) |
| 139 | [M - NO₂]⁺ |
| 112 | [M - Dioxolane fragment]⁺ |
| 87 | [Dioxolane-CH]⁺ |
| 73 | [C₃H₅O₂]⁺ (Dioxolane fragment) |
Interpretation: The molecular ion peak is expected at m/z 185. Key fragmentation pathways would likely involve the loss of the nitro group (a loss of 46 Da) and cleavage of the dioxolane ring, which is a common fragmentation pattern for cyclic acetals.[6][7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly conjugated systems.
Solvent: Methanol or Ethanol
| λ_max (nm) | Molar Absorptivity (ε) | Transition |
| ~ 310 - 330 | High | π → π |
| ~ 260 - 280 | Moderate | n → π |
Interpretation: The nitrofuran chromophore is expected to produce a strong π → π* absorption band at longer wavelengths (>300 nm), which is characteristic of extended conjugated nitro-aromatic systems. A weaker n → π* transition may also be observed at a shorter wavelength.
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
FT-IR Spectroscopy Protocol
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. If the sample is an oil, a thin film can be cast on a salt plate (NaCl or KBr).
-
Data Acquisition: Place the sample in an FT-IR spectrometer. Record the spectrum, typically from 4000 to 400 cm⁻¹, by co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of air (or the pure salt plate) should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: For Electron Ionization (EI-MS), a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. For Electrospray Ionization (ESI-MS), a more polar solvent like acetonitrile or methanol, often with a small amount of formic acid, is used.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a GC inlet. For ESI, it is introduced via direct infusion or an LC system.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to support the proposed structure.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is around 10 µg/mL.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and another with the sample solution.
-
Analysis: Scan the sample from approximately 200 to 600 nm. Identify the wavelength(s) of maximum absorbance (λ_max).
Structure-Spectra Correlation
The relationship between the molecular structure and the expected spectroscopic signals is fundamental to characterization. The following diagram illustrates which parts of the molecule correspond to key signals in each spectroscopic technique.
References
- 1. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijrar.org [ijrar.org]
Technical Guide: An Analysis of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane and Related Compounds
Disclaimer: No direct experimental data, CAS number, or specific chemical identifiers were found for the target compound, 2-(3-Nitrofuran-2-yl)-1,3-dioxolane, in a comprehensive search of publicly available chemical databases. This suggests the compound may be novel or not widely documented. This guide therefore provides an in-depth analysis of the structurally similar compound, 2-(3-nitrophenyl)-1,3-dioxolane, and presents generalized experimental protocols and biological context relevant to the structural motifs of the requested molecule.
Chemical Identifiers for the Related Compound: 2-(3-Nitrophenyl)-1,3-dioxolane
Due to the absence of data for the nitrofuran derivative, we present the identifiers for the analogous nitrophenyl compound to provide a relevant chemical context.
| Identifier Type | Value | Source |
| CAS Number | 6952-67-6 | DTP/NCI; EPA DSSTox[1] |
| Molecular Formula | C9H9NO4 | PubChem[1][2] |
| Molecular Weight | 195.17 g/mol | PubChem[1][2] |
| IUPAC Name | 2-(3-nitrophenyl)-1,3-dioxolane | AChemBlock, PubChem[1][3] |
| InChI | InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 | PubChem[1] |
| InChIKey | YOGPCAYIEHLIMG-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1COC(O1)C2=CC(=CC=C2)--INVALID-LINK--[O-] | PubChem[1] |
| DSSTox Substance ID | DTXSID20286687 | ECHEMI[2] |
| NSC Number | 47034 | ECHEMI[2] |
General Experimental Protocols
Synthesis of 2-Aryl-1,3-dioxolanes
The synthesis of 2-aryl-1,3-dioxolanes is typically achieved through the acetalization of an aryl aldehyde with a 1,2-diol, such as ethylene glycol. This reaction is an equilibrium process and requires the removal of water to drive it to completion.[4][5]
Reaction:
-
Aldehyde: An appropriate aryl aldehyde (e.g., 3-nitrobenzaldehyde for the reference compound).
-
Diol: Ethylene glycol.
-
Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid.[5]
-
Solvent: A solvent that forms an azeotrope with water, such as toluene or benzene, to facilitate water removal.
Detailed Methodology:
-
Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reagents: The aryl aldehyde (1.0 equivalent), ethylene glycol (1.1-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents) are added to the flask with a suitable volume of toluene.[5]
-
Reaction: The mixture is heated to reflux. Water produced during the reaction is collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized with a mild base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Purification: The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography to yield the 2-aryl-1,3-dioxolane.
Biological Context: The Nitrofuran Moiety
Nitrofurans are a class of synthetic broad-spectrum antibacterial agents effective against both Gram-positive and Gram-negative bacteria.[6][7] Their activity is attributed to the 5-nitrofuran ring.
General Mechanism of Action
The antibacterial action of nitrofurans is complex and involves multiple targets, which likely contributes to the low incidence of acquired bacterial resistance.[8][9]
-
Activation: The nitrofuran compound is reduced by bacterial nitroreductases, forming highly reactive electrophilic intermediates.[9][10] This activation is more rapid in bacterial cells than in mammalian cells, contributing to its selective toxicity.[8]
-
Macromolecular Damage: These reactive intermediates are capable of damaging a wide range of bacterial macromolecules.
-
DNA Damage: The intermediates can cause damage to bacterial DNA, leading to mutations and cell death.[8]
-
Ribosomal Protein Inhibition: They can attack ribosomal proteins, leading to the inhibition of protein synthesis.[9]
-
Enzyme Inhibition: Nitrofurans are known to inhibit various microbial enzyme systems, including those involved in the citric acid cycle and carbohydrate metabolism, thereby disrupting cellular energy production.[7][10][11]
-
This multi-targeted approach makes it difficult for bacteria to develop resistance through a single mutation.
Antibacterial Spectrum
Nitrofurans demonstrate a broad spectrum of activity. They are used to treat infections caused by Escherichia coli, Staphylococcus aureus, Salmonella, and other pathogens.[6][7] Notably, they are often used for uncomplicated urinary tract infections because they concentrate in the urine.[8][10] While effective, some studies have noted milder inhibitory effects against most Gram-negative bacteria compared to Gram-positive strains.[6]
References
- 1. 2-(3-Nitrophenyl)-1,3-dioxolane | C9H9NO4 | CID 240610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. achemblock.com [achemblock.com]
- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. ijabbr.com [ijabbr.com]
- 7. ldh.la.gov [ldh.la.gov]
- 8. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 2-(3-Nitrofuran-2-yl)-1,3-dioxolane from 3-nitrofuran-2-carbaldehyde
Application Notes and Protocols: Synthesis of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of this compound, a key intermediate in the development of novel therapeutics. The procedure involves the acid-catalyzed acetalization of 3-nitrofuran-2-carbaldehyde with ethylene glycol.
Reaction Scheme
The synthesis proceeds via the protection of the aldehyde group of 3-nitrofuran-2-carbaldehyde as a cyclic acetal using ethylene glycol in the presence of an acid catalyst. This reaction is a reversible process, and the removal of water is essential to drive the equilibrium towards the product.
DOT Script of the Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical quantities of reagents used and the expected yield for the synthesis of this compound.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount Used | Expected Yield (%) | Product Amount (g) |
| 3-nitrofuran-2-carbaldehyde | 141.07 | 10.0 | 1.41 g | - | - |
| Ethylene Glycol | 62.07 | 12.0 | 0.74 g | - | - |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.5 | 95 mg | - | - |
| Toluene | - | - | 50 mL | - | - |
| This compound | 185.12 | - | - | 85-95% | 1.57 - 1.76 g |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials and Equipment:
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
3-nitrofuran-2-carbaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrofuran-2-carbaldehyde (1.41 g, 10.0 mmol).
-
Addition of Reagents: Add toluene (50 mL), ethylene glycol (0.74 g, 12.0 mmol), and p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol) to the flask.
-
Reaction Execution: Attach a Dean-Stark apparatus and a condenser to the flask. Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst.
-
Extraction: Wash the organic layer with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid or oil.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and purification of this compound.
DOT Script of the Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Analytical methods for 2-(3-Nitrofuran-2-yl)-1,3-dioxolane quantification
An Application Note and Protocol for the Quantification of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane
Introduction
Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been widely used in veterinary medicine. However, due to concerns about their potential carcinogenicity and genotoxicity, their use in food-producing animals has been banned in many countries. Regulatory monitoring of nitrofuran residues in food products is therefore essential. The analysis of nitrofurans is challenging due to their rapid metabolism in vivo. Consequently, analytical methods typically target the detection of their more stable, tissue-bound metabolites.
Mechanism of Action and Toxicity of Nitrofurans
The antibacterial and toxicological properties of nitrofurans are linked to the enzymatic reduction of the 5-nitro group on the furan ring.[3][4] This process generates highly reactive intermediates, including nitro anion radicals and reactive oxygen species (ROS).[4] These reactive species can cause damage to cellular macromolecules, including DNA, ribosomal proteins, and enzymes involved in carbohydrate metabolism, leading to the inhibition of bacterial growth and, at higher concentrations, cell death.[3][4][5] The genotoxicity of some nitrofurans is attributed to the ability of these reactive intermediates to cause DNA strand breakage.[6][7]
Caption: General mechanism of nitrofuran activation and toxicity.
Proposed Analytical Method: LC-MS/MS
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the sensitive and selective quantification of this compound. The method involves sample extraction and clean-up, chromatographic separation, and detection by mass spectrometry.
Analyte Properties
-
Compound Name: this compound
-
Molecular Formula: C₇H₇NO₅
-
Molecular Weight: 185.14 g/mol
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below.
Caption: A typical workflow for sample preparation and analysis.
Detailed Experimental Protocol
This protocol provides a starting point for the development of a quantitative LC-MS/MS method. Optimization and validation are required for specific sample matrices.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 g of homogenized sample (e.g., animal tissue, food product), add an appropriate internal standard.
-
Add 5 mL of an acidic solution (e.g., 0.1 M HCl) to release bound residues and vortex for 1 minute.
-
Incubate the sample if necessary (e.g., 37°C for 2 hours, protected from light) to facilitate the release of bound analytes. Note that nitrofuran derivatives can be light-sensitive.[8]
-
Adjust the pH of the sample to approximately 7.0-7.5 with a suitable buffer (e.g., 0.3 M potassium phosphate buffer) and NaOH.[9]
-
Add 10 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 4000 x g for 10 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 5 and 6) and combine the organic extracts.
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
Mass Spectrometry (MS)
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimize for the specific instrument used |
Proposed MRM Transitions
The following MRM transitions for this compound are proposed based on its chemical structure. These should be confirmed and optimized experimentally by infusing a standard solution of the analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 186.0 | 140.0 | (To be optimized) | Quantifier |
| This compound | 186.0 | 156.0 | (To be optimized) | Qualifier |
Note: These transitions correspond to the predicted fragmentation of the [M+H]⁺ ion, with the loss of NO₂ and NO, respectively.
Data Presentation and Method Performance
While quantitative data for this compound is not available, the following tables present typical performance characteristics for LC-MS/MS methods used for the analysis of common nitrofuran metabolites. These can serve as a benchmark for the expected performance of the developed method.
Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Nitrofuran Metabolites
| Compound | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| AOZ | 0.02 | 0.5 | [1] |
| AMOZ | 0.01 | 0.5 | [1] |
| SEM | 0.05 | 1.0 | [1] |
| AHD | 0.1 | 1.0 | [1] |
Table 2: Typical Recovery and Precision Data for Nitrofuran Metabolites in Spiked Samples
| Compound | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | Reference |
| AOZ | 1.0 | 95.2 | 5.8 | [10] |
| AMOZ | 1.0 | 98.7 | 4.5 | [10] |
| SEM | 1.0 | 88.4 | 7.2 | [10] |
| AHD | 1.0 | 92.1 | 6.1 | [10] |
| AOZ | 5.0 | 102.3 | 3.9 | [10] |
| AMOZ | 5.0 | 105.6 | 3.2 | [10] |
| SEM | 5.0 | 91.5 | 5.5 | [10] |
| AHD | 5.0 | 96.8 | 4.8 | [10] |
Conclusion
This document provides a comprehensive starting point for the development of a quantitative analytical method for this compound using LC-MS/MS. The proposed protocol is based on well-established methodologies for related nitrofuran compounds. It is crucial that the proposed method, particularly the sample preparation and mass spectrometric parameters, be thoroughly optimized and validated for the specific matrix of interest to ensure accurate and reliable results. This includes assessing linearity, accuracy, precision, specificity, and establishing the limits of detection and quantification according to international guidelines.
References
- 1. spectroscopyworld.com [spectroscopyworld.com]
- 2. agilent.com [agilent.com]
- 3. ldh.la.gov [ldh.la.gov]
- 4. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 5. Mechanism of nitrofurantoin toxicity and oxidative stress in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic interpretation of the genotoxicity of nitrofurans (antibacterial agents) using quantitative structure-activity relationships and comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. shimadzu.com [shimadzu.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
Application Notes and Protocols for Drug Design Using a 2-(Nitrofuran-2-yl)-1,3-dioxolane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. This document outlines the potential of utilizing a hybrid scaffold combining the well-established antimicrobial properties of the nitrofuran ring with the versatile 1,3-dioxolane moiety. The hypothetical scaffold, 2-(3-nitrofuran-2-yl)-1,3-dioxolane, represents a promising starting point for the design of new drugs, potentially with antimicrobial, anticancer, or other therapeutic activities.
Nitrofurans are synthetic broad-spectrum antimicrobial agents that act as prodrugs.[1][2] They are activated by bacterial nitroreductases to generate reactive intermediates that inhibit various cellular processes, including DNA, RNA, and protein synthesis.[3][4] The 1,3-dioxolane ring is a common feature in many biologically active compounds and is used in drug design to modulate physicochemical properties, introduce chirality, and act as a pharmacophore.[5][6] The combination of these two moieties could lead to novel compounds with improved efficacy, selectivity, or pharmacokinetic profiles.
These application notes provide a conceptual framework, experimental protocols, and data presentation guidelines for researchers interested in exploring the therapeutic potential of 2-(nitrofuran-2-yl)-1,3-dioxolane derivatives.
Rationale for the 2-(Nitrofuran-2-yl)-1,3-dioxolane Scaffold
The design of molecules incorporating the 2-(nitrofuran-2-yl)-1,3-dioxolane scaffold is based on the following principles:
-
Established Pharmacophore: The 5-nitrofuran group is a known "warhead" responsible for the antimicrobial activity of drugs like nitrofurantoin and furazolidone.[2]
-
Modulation of Physicochemical Properties: The 1,3-dioxolane ring can be substituted to fine-tune solubility, lipophilicity, and metabolic stability. This can lead to improved oral bioavailability and tissue distribution.
-
Introduction of Chirality: The 1,3-dioxolane ring can be synthesized from chiral diols, allowing for the stereoselective synthesis of derivatives. This is crucial as the biological activity of chiral drugs often resides in a single enantiomer.[5]
-
Novel Chemical Space: The combination of the nitrofuran and 1,3-dioxolane rings creates a novel chemical scaffold, offering the potential to overcome existing resistance mechanisms and discover new biological activities.
Data Presentation
Quantitative data from biological assays should be summarized in clear, well-structured tables to facilitate comparison between different derivatives and reference compounds.
Table 1: Antimicrobial Activity of Representative Nitrofuran Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Nitrofurantoin | Escherichia coli | 2-8 | [2] |
| Furazolidone | Staphylococcus aureus | 1-4 | [2] |
| Hybrid 5 | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | [7] |
| Hybrid 6 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | [7] |
Table 2: Antifungal Activity of Representative Nitrofuran Derivatives
| Compound | Organism | MIC₉₀ (µg/mL) | Reference |
| Compound 11 | Histoplasma capsulatum | 0.48 | [8] |
| Compound 3 | Paracoccidioides brasiliensis | 0.48 | [8] |
| Compound 9 | Paracoccidioides brasiliensis | 0.48 | [8] |
| Compound 1 | Candida spp. | 3.9 | [8] |
| Compound 5 | Cryptococcus neoformans | 3.9 | [8] |
Table 3: Antibacterial Activity of Representative 1,3-Dioxolane Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 4 | Pseudomonas aeruginosa | 625-1250 | [5] |
| Compound 6 | Pseudomonas aeruginosa | 625-1250 | [5] |
| Compound 8 | Pseudomonas aeruginosa | 625-1250 | [5] |
| Compound 4 | Enterococcus faecalis | 625 | [5] |
Table 4: Anticancer Activity of Representative Nitrofuran-Isatin Hybrids
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Isatin Hybrid 3 | Human colon cancer (HCT 116) | 1.62 | [7] |
| Isatin Hybrids 2, 5-7 | Human colon cancer (HCT 116) | 1.62-8.8 | [7] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for nitrofurans involves their reduction by bacterial nitroreductases to form reactive electrophilic intermediates. These intermediates can non-specifically damage a variety of cellular macromolecules, leading to broad-spectrum antimicrobial activity.
Caption: General mechanism of action of nitrofuran antibiotics.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol is a general guideline for the synthesis of the target scaffold, which can be adapted based on the desired substituents on the 1,3-dioxolane ring.
Materials:
-
3-Nitro-2-furaldehyde
-
Appropriate 1,2-diol (e.g., ethylene glycol, (R,R)-2,3-butanediol)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene or benzene (solvent)
-
Dean-Stark apparatus
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 3-nitro-2-furaldehyde (1 equivalent), the desired 1,2-diol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene.
-
Reflux the mixture and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, and thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds against bacterial and fungal strains.
Materials:
-
Synthesized compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial or fungal inocula standardized to the appropriate density (e.g., 5 x 10⁵ CFU/mL)
-
96-well microtiter plates
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth (CAMHB or RPMI-1640) in the wells of a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.125 µg/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Inoculate each well (except the negative control) with the standardized microbial suspension.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, a microplate reader can be used to measure absorbance.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT assay to evaluate the cytotoxicity of the synthesized compounds against a mammalian cell line.
Materials:
-
Synthesized compounds
-
Human cell line (e.g., HEK-293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental and Drug Design Workflow
The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of novel drug candidates based on the 2-(nitrofuran-2-yl)-1,3-dioxolane scaffold.
Caption: A workflow for drug discovery using the target scaffold.
References
- 1. Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. doaj.org [doaj.org]
- 8. mdpi.com [mdpi.com]
Formulation of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane for biological assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and biological evaluation of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane, a novel compound with potential antimicrobial and cytotoxic properties. The protocols detailed below are based on established methodologies for analogous nitrofuran and 1,3-dioxolane derivatives and serve as a guide for the effective design and execution of biological assays.
Compound Overview
This compound is a heterocyclic compound that integrates the bioactive nitrofuran scaffold with a 1,3-dioxolane moiety. The nitrofuran group is a well-known pharmacophore responsible for the broad-spectrum antimicrobial activity of this class of compounds. The 1,3-dioxolane group can influence the compound's solubility, stability, and pharmacokinetic properties.
Chemical Structure:
Formulation for Biological Assays
Proper formulation is critical for obtaining reliable and reproducible results in biological assays. The following section outlines the recommended procedures for preparing this compound for in vitro testing.
Synthesis
The synthesis of this compound can be achieved through the acid-catalyzed reaction of 3-nitrofuran-2-carbaldehyde with ethylene glycol. This reaction, a standard method for the formation of 1,3-dioxolanes, involves the protection of the aldehyde group.
A plausible synthetic route involves refluxing 3-nitrofuran-2-carbaldehyde and ethylene glycol in a suitable solvent such as toluene, with a catalytic amount of a strong acid like p-toluenesulfonic acid. The water generated during the reaction is typically removed using a Dean-Stark apparatus to drive the equilibrium towards the product.
Solubility and Stability
Due to the presence of the nitro group and the furan ring, this compound is expected to have limited solubility in aqueous media.
-
Recommended Solvent for Stock Solutions: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).
-
Working Solutions: For biological assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium or buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the biological system (typically ≤ 0.5% v/v).
-
Stability: Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided. The stability of the compound in aqueous solutions at physiological pH and temperature should be determined empirically, as hydrolysis of the dioxolane ring can occur under certain conditions.
Biological Assays and Expected Activity
Based on the known biological activities of nitrofuran derivatives, this compound is anticipated to exhibit significant antimicrobial and potential cytotoxic effects.
Antimicrobial Activity
Nitrofurans are known to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action involves the reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates that can damage bacterial DNA and inhibit essential enzymes.[2]
Table 1: Representative Minimum Inhibitory Concentrations (MICs) for Analogous Nitrofuran Compounds
| Microorganism | Class | Representative MIC (µg/mL) | Reference Compounds |
| Staphylococcus aureus | Gram-positive | 1 - 8 | Nitrofuran-isatin hybrids |
| Escherichia coli | Gram-negative | 8 - 32 | Nitrofuran derivatives |
| Candida albicans | Fungus | 4 - 16 | Nitrofuran derivatives |
Cytotoxicity
The cytotoxic potential of this compound against mammalian cell lines should be evaluated to determine its therapeutic index. Some nitrofurans have shown selective toxicity towards tumor cells, particularly under hypoxic conditions.[3]
Table 2: Representative Cytotoxicity Data (IC50) for Analogous Nitrofuran Compounds
| Cell Line | Cell Type | Representative IC50 (µM) | Reference Compounds |
| A549 | Human Lung Carcinoma | 10 - 50 | Dual function nitrofurans |
| HT-29 | Human Colon Adenocarcinoma | 15 - 60 | Dual function nitrofurans |
| L929 | Mouse Fibroblast | > 100 | Various nitrofurans |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of this compound.
Protocol for Synthesis of this compound
This protocol is adapted from the synthesis of 2-(3-nitrophenyl)-1,3-dioxolane.[4]
Materials:
-
3-nitrofuran-2-carbaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 3-nitrofuran-2-carbaldehyde (10 mmol), ethylene glycol (12 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Add 100 mL of toluene to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected (or the reaction is complete as determined by TLC), cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the compound in the broth medium in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare an inoculum of the test microorganism and adjust its concentration to the recommended density (e.g., 5 x 105 CFU/mL for bacteria).
-
Add 100 µL of the microbial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 105 CFU/mL.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the proposed synthetic pathway, the general mechanism of action for nitrofurans, and a standard experimental workflow for biological evaluation.
Caption: Proposed synthesis workflow for this compound.
Caption: General mechanism of action of nitrofuran antibiotics.
References
Application Notes and Protocols: Formation of 1,3-Dioxolane Ring with Nitrofurans
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the formation of a 1,3-dioxolane ring on a nitrofuran scaffold, specifically targeting the synthesis of 2-(5-nitrofuran-2-yl)-1,3-dioxolane. The protocol is based on the acid-catalyzed acetalization of 5-nitrofurfural with ethylene glycol. This application note includes a generalized experimental protocol, a summary of expected quantitative data, and predicted spectroscopic characterization parameters. Additionally, diagrams illustrating the experimental workflow and the chemical reaction mechanism are provided to facilitate understanding and implementation in a laboratory setting. This synthesis is of interest to researchers in medicinal chemistry and drug development, as the 1,3-dioxolane moiety can be used as a protecting group or to modify the pharmacokinetic and pharmacodynamic properties of bioactive nitrofuran derivatives.
Introduction
Nitrofurans are a class of heterocyclic compounds characterized by a furan ring bearing a nitro group, which exhibit a broad spectrum of antimicrobial activities. The aldehyde functional group at the 2-position of the furan ring, as seen in 5-nitrofurfural, is a versatile handle for chemical modification. The formation of a 1,3-dioxolane ring from this aldehyde serves two primary purposes in synthetic and medicinal chemistry: as a stable protecting group for the carbonyl functionality under neutral or basic conditions, and as a means to modulate the biological activity of the parent nitrofuran. The 1,3-dioxolane ring is an acetal formed by the reaction of an aldehyde or ketone with a 1,2-diol, such as ethylene glycol. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. While specific literature on the 1,3-dioxolane derivatization of 5-nitrofurfural is sparse, analogous reactions with other aromatic and furan-based aldehydes are well-documented, providing a solid foundation for the experimental design.[1]
Experimental Protocols
This section details a general yet comprehensive protocol for the synthesis of 2-(5-nitrofuran-2-yl)-1,3-dioxolane.
2.1. Materials and Equipment
-
Reagents:
-
5-Nitrofurfural
-
Ethylene glycol (anhydrous)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (PTSA) or anhydrous Hydrochloric acid (HCl) in a suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
-
2.2. Synthetic Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 5-nitrofurfural (1 equivalent).
-
Addition of Reagents: Add anhydrous toluene to dissolve the 5-nitrofurfural. To this solution, add ethylene glycol (1.5-2.0 equivalents).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected. Alternatively, the reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 2-(5-nitrofuran-2-yl)-1,3-dioxolane.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 2-(5-nitrofuran-2-yl)-1,3-dioxolane based on analogous reactions. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value/Range | Notes |
| Reactant Ratios | ||
| 5-Nitrofurfural | 1.0 eq | Limiting reagent. |
| Ethylene Glycol | 1.5 - 2.0 eq | Using an excess of the diol can help drive the reaction to completion. |
| Acid Catalyst (PTSA) | 0.05 - 0.1 eq | A catalytic amount is sufficient. |
| Reaction Conditions | ||
| Solvent | Toluene | Allows for azeotropic removal of water. |
| Temperature | Reflux (~111 °C) | The boiling point of toluene. |
| Reaction Time | 2 - 6 hours | Highly dependent on the scale and efficiency of water removal. Monitor by TLC. |
| Yield | ||
| Crude Yield | >90% | Typically high for this type of reaction. |
| Purified Yield | 75 - 90% | Yield after chromatographic purification. |
| Physical Properties | ||
| Appearance | Yellowish solid | Based on the color of the starting material and related compounds. |
| Melting Point | Not reported | Would need to be determined experimentally. |
| Spectroscopic Data | Predicted values based on analogous structures. Experimental verification is required. | |
| ¹H NMR (CDCl₃) | ||
| Dioxolane CH₂ | δ 4.0-4.2 ppm (m, 4H) | Protons of the ethylene glycol moiety. |
| Acetal CH | δ ~6.0 ppm (s, 1H) | The proton of the newly formed acetal carbon. |
| Furan H-3 | δ ~6.7 ppm (d, 1H) | Furan ring proton adjacent to the dioxolane. |
| Furan H-4 | δ ~7.4 ppm (d, 1H) | Furan ring proton adjacent to the nitro group. |
| ¹³C NMR (CDCl₃) | ||
| Dioxolane CH₂ | δ ~65 ppm | Carbons of the ethylene glycol moiety. |
| Acetal C | δ ~100 ppm | The carbon of the newly formed acetal. |
| Furan C-3 | δ ~112 ppm | |
| Furan C-4 | δ ~118 ppm | |
| Furan C-2 | δ ~150 ppm | |
| Furan C-5 | δ ~155 ppm | |
| IR (KBr) | ||
| C-O-C stretch (acetal) | 1050-1150 cm⁻¹ | Characteristic of the dioxolane ring. |
| NO₂ stretch | 1500-1550 cm⁻¹ (asym) and 1340-1380 cm⁻¹ (sym) | Characteristic of the nitro group. |
| Mass Spec. (ESI) | ||
| [M+H]⁺ | m/z 186.04 | Calculated for C₇H₈NO₅⁺. |
| [M+Na]⁺ | m/z 208.02 | Calculated for C₇H₇NNaO₅⁺. |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction mechanism for the formation of the 1,3-dioxolane ring with 5-nitrofurfural.
Caption: Experimental workflow for the synthesis of 2-(5-nitrofuran-2-yl)-1,3-dioxolane.
Caption: Reaction mechanism for the acid-catalyzed formation of a 1,3-dioxolane from an aldehyde.
References
Application Notes and Protocols for the Purification of Synthesized 2-(3-Nitrofuran-2-yl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of synthesized 2-(3-Nitrofuran-2-yl)-1,3-dioxolane. The techniques described are based on established methods for the purification of nitrofuran and related organic compounds.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development due to the prevalence of the nitrofuran scaffold in various therapeutic agents. The synthesis of this compound, typically from 3-nitrofuran-2-carbaldehyde and ethylene glycol, often results in a crude product containing unreacted starting materials, by-products, and residual catalyst. Effective purification is crucial to obtain the compound at a high purity level required for subsequent biological evaluation and further chemical transformations.
This guide outlines three primary purification techniques:
-
Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.
-
Recrystallization: A technique for purifying solid compounds based on differences in solubility.
-
Solvent Extraction: A method to separate the target compound from impurities by partitioning between two immiscible liquid phases.
Purification Techniques: A Comparative Overview
The choice of purification method depends on the nature of the impurities, the scale of the synthesis, and the desired final purity. The following table summarizes the key aspects of each technique.
| Technique | Principle | Advantages | Disadvantages | Typical Purity |
| Column Chromatography | Differential adsorption onto a solid support (e.g., silica gel) and elution with a mobile phase.[1][2] | High resolution, applicable to a wide range of compounds (solids and oils), allows for separation of closely related impurities.[1] | Can be time-consuming and requires significant amounts of solvent.[2] | >98% |
| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures.[3][4] | Simple, cost-effective for large quantities, can yield very pure crystalline solids. | Only applicable to solid compounds, potential for product loss in the mother liquor.[1] | >99% |
| Solvent Extraction | Differential solubility of the compound and impurities in two immiscible solvents.[5][6] | Good for initial workup to remove bulk impurities (e.g., acid/base washes). | Lower resolution compared to chromatography, may not remove impurities with similar solubility. | Variable (typically used for pre-purification) |
Experimental Protocols
General Workflow for Purification
The following diagram illustrates a typical workflow for the purification of synthesized this compound.
Caption: General purification workflow for this compound.
Protocol 1: Purification by Column Chromatography
This method is ideal for purifying the crude product, especially if it is an oil or a complex mixture of by-products. Nitro compounds are generally less polar than their corresponding amino derivatives and can be effectively separated on silica gel.[7]
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)[7]
-
Solvents: Hexane, Ethyl Acetate (EtOAc)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[7]
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess hexane until the solvent level is just above the silica bed.
-
Loading the Sample: Carefully add the prepared dry-loaded sample onto the top of the silica bed. Add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.
-
Elution: Begin elution with a non-polar solvent system, such as 10% ethyl acetate in hexane.[7] The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.[8]
-
Fraction Collection: Collect the eluate in fractions. Monitor the separation by TLC analysis of the collected fractions. The less polar this compound is expected to elute before more polar impurities.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Purity Assessment:
The purity of the final product should be assessed by analytical techniques such as HPLC, TLC, and NMR spectroscopy.[9][10]
Protocol 2: Purification by Recrystallization
This technique is suitable if the synthesized this compound is a solid at room temperature. The choice of solvent is critical for successful recrystallization.[3] A good solvent will dissolve the compound when hot but not at room temperature.[3]
Materials:
-
Crude solid this compound
-
Recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture)[11]
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[4] If insoluble impurities are present, perform a hot gravity filtration.[12]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[12]
-
Cooling: Once crystallization has started at room temperature, cool the flask in an ice bath to maximize the yield of the crystals.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.[3]
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Quantitative Data (Illustrative):
| Solvent System | Yield (%) | Purity (by HPLC) (%) |
| Ethanol | 75 | 99.2 |
| Isopropanol | 80 | 99.5 |
| Ethyl Acetate/Hexane | 70 | 98.9 |
Protocol 3: Purification by Solvent Extraction
Solvent extraction is a useful initial purification step to remove water-soluble or acid/base-soluble impurities from the crude reaction mixture.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution to remove any acidic catalyst (e.g., p-toluenesulfonic acid).
-
Water.
-
Brine to facilitate the separation of the aqueous and organic layers and to remove residual water.[13]
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[7]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the partially purified product, which can then be further purified by chromatography or recrystallization.
Logical Relationships in Purification
The following diagram illustrates the decision-making process for choosing a purification technique.
Caption: Decision tree for selecting the appropriate purification method.
Conclusion
The purification of this compound can be effectively achieved using standard organic chemistry techniques. Column chromatography offers high resolution for complex mixtures, while recrystallization is a powerful method for obtaining highly pure solid material. A preliminary solvent extraction is recommended to simplify the subsequent purification steps. The choice of method should be guided by the physical state of the crude product and the nature of the impurities present. Purity assessment at each stage is critical to ensure the final product meets the required specifications for its intended application.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Home Page [chem.ualberta.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2012162001A1 - Method to produce, recover and convert furan derivatives from aqueous solutions using alkylphenol extraction - Google Patents [patents.google.com]
- 7. organic chemistry - How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Purification [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Hypothetical Use of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane as a Chemical Probe in Molecular Biology
Disclaimer: As of late 2025, specific literature detailing the use of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane as a chemical probe in molecular biology is not available. The following application notes and protocols are presented as a hypothetical framework based on the known biological activities of nitrofuran derivatives and the chemical properties of the dioxolane moiety. These notes are intended to guide researchers on the potential applications and experimental validation of novel nitrofuran-based compounds as chemical probes.
Introduction
Chemical probes are small molecules that selectively interact with a specific biological target, enabling the study of its function in cellular and organismal systems.[1][2] Nitrofuran derivatives have a long history as antimicrobial agents, and their mechanism of action often involves the reduction of the nitro group to generate reactive radical species that can damage cellular macromolecules.[3][4] This reactivity can be harnessed to develop chemical probes for studying redox biology, DNA damage response pathways, and drug resistance mechanisms. The 1,3-dioxolane group is a common protecting group for aldehydes and ketones in organic synthesis, known for its stability under various conditions.[5][6] In a chemical probe, the dioxolane moiety could influence solubility, cell permeability, and interaction with the target protein.
This document outlines hypothetical applications of this compound as a chemical probe, focusing on its potential to investigate bacterial nitroreductase activity and its downstream effects.
Hypothetical Applications
-
Probing Bacterial Nitroreductase Activity: The nitrofuran core suggests that this compound could be a substrate for bacterial nitroreductases. Upon reduction, the molecule could become activated, leading to a measurable signal (e.g., fluorescence, cytotoxicity) that correlates with enzyme activity. This would be valuable for screening for inhibitors of nitroreductases, which are implicated in the activation of certain prodrugs and the development of antibiotic resistance.
-
Investigating DNA Damage and Repair Pathways: The reactive intermediates generated from the reduction of the nitro group are known to cause DNA damage. This property could be exploited to induce DNA damage in a controlled manner, allowing for the study of DNA repair pathways such as base excision repair and nucleotide excision repair.
-
Screening for Drug Synergies: This probe could be used in combination with other antibiotics to identify synergistic relationships. For example, if the probe's activity is enhanced in the presence of another drug, it might indicate that the second drug potentiates the probe's mechanism of action, perhaps by increasing its uptake or inhibiting its efflux.
Quantitative Data Summary
The following table presents hypothetical data that would be generated during the validation of this compound as a chemical probe for bacterial nitroreductase activity.
| Parameter | Value | Cell Line / Organism |
| IC50 (Probe alone) | 50 µM | E. coli (Nitroreductase proficient) |
| IC50 (Probe alone) | >200 µM | E. coli (Nitroreductase deficient) |
| Nitroreductase Binding Affinity (Kd) | 10 µM | Purified E. coli Nitroreductase |
| Fluorescence Activation Ratio | 20-fold | Upon reduction by Nitroreductase |
| Cytotoxicity (CC50) | >100 µM | Human Embryonic Kidney (HEK293) cells |
Experimental Protocols
Protocol 1: Bacterial Growth Inhibition Assay
Objective: To determine the minimum inhibitory concentration (MIC) of the chemical probe against a bacterial strain.
Materials:
-
This compound
-
Bacterial strain (e.g., E. coli)
-
Luria-Bertani (LB) broth
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the chemical probe in DMSO.
-
In a 96-well plate, prepare a serial dilution of the probe in LB broth.
-
Inoculate each well with a standardized suspension of the bacteria.
-
Include a positive control (bacteria with no probe) and a negative control (broth only).
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
Measure the optical density at 600 nm (OD600) to determine bacterial growth.
-
The MIC is the lowest concentration of the probe that inhibits visible growth.
Protocol 2: In Vitro Nitroreductase Activity Assay
Objective: To determine if the chemical probe is a substrate for a purified nitroreductase enzyme.
Materials:
-
This compound
-
Purified nitroreductase enzyme
-
NADH or NADPH
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorimeter or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH/NADPH, and the chemical probe.
-
Initiate the reaction by adding the purified nitroreductase enzyme.
-
Monitor the change in fluorescence or absorbance over time. An increase in fluorescence or a change in absorbance would indicate that the probe is being modified by the enzyme.
-
Perform control experiments without the enzyme and without the probe to account for background signals.
Visualizations
Caption: Hypothetical mechanism of action for a nitrofuran-based probe.
Caption: Workflow for validating a new chemical probe.
References
- 1. youtube.com [youtube.com]
- 2. Advancing Biomedical Research with Quality Chemical Probes [promega.de]
- 3. Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane. The proposed synthesis is based on the acid-catalyzed acetalization of 3-nitrofuran-2-carbaldehyde with ethylene glycol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue ID | Question | Possible Causes & Solutions |
| YLD-001 | My reaction yield is consistently low. | 1. Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (3-nitrofuran-2-carbaldehyde) is still present, the reaction may need more time or a slight increase in temperature. 2. Water Removal is Inefficient: The formation of the dioxolane is an equilibrium reaction. Ensure efficient removal of water, which is a byproduct. If using a Dean-Stark apparatus, check for proper solvent reflux and water collection. Adding molecular sieves to the reaction mixture can also help.[1] 3. Catalyst Inactivity: The acid catalyst (e.g., p-toluenesulfonic acid) may be old or degraded. Use a fresh batch of the catalyst. Optimizing the catalyst loading is also crucial; too little will result in a slow reaction, while too much can lead to side reactions.[1] 4. Product Degradation: Nitrofuran compounds can be sensitive to strong acidic conditions and high temperatures. Consider using a milder catalyst or running the reaction at a lower temperature for a longer duration. |
| PUR-001 | I am having difficulty purifying the final product. | 1. Co-eluting Impurities: If using column chromatography, impurities may be co-eluting with your product. Try a different solvent system for elution. A gradient elution might provide better separation. 2. Oily Product: The product may be an oil, making crystallization difficult.[2] Attempt purification via silica gel column chromatography. If an oil persists, try dissolving it in a minimal amount of a suitable solvent and adding a non-polar solvent to precipitate the product. 3. Thermal Instability: Avoid high temperatures during solvent removal under reduced pressure, as this can lead to decomposition of the nitrofuran moiety. |
| RXN-001 | The reaction is not proceeding to completion. | 1. Insufficient Catalyst: The amount of acid catalyst may be too low. Incrementally add more catalyst while monitoring the reaction by TLC. 2. Reagent Purity: Ensure the purity of your starting materials, especially the 3-nitrofuran-2-carbaldehyde and ethylene glycol. Impurities can inhibit the reaction. 3. Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to allow for proper interaction between the reactants and the catalyst. |
| SIDE-001 | I am observing significant side product formation. | 1. Polymerization: Aldehydes can be prone to polymerization under acidic conditions. Ensure the reaction temperature is not too high. Adding the aldehyde slowly to the reaction mixture might help minimize this. 2. Acetal Hydrolysis: If there is excess water in the reaction, the newly formed dioxolane can hydrolyze back to the starting aldehyde. Efficient water removal is key to preventing this.[1] 3. Ring Opening/Degradation: The furan ring can be susceptible to cleavage under strongly acidic conditions. Using a milder acid catalyst or a solid acid catalyst like Montmorillonite K10 could be beneficial.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the acid-catalyzed acetalization of 3-nitrofuran-2-carbaldehyde with ethylene glycol. This reaction typically involves heating the reactants in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the product.[1][2]
Q2: Which acid catalyst is best suited for this synthesis?
A2: p-Toluenesulfonic acid (p-TsOH) is a commonly used and effective catalyst for this type of reaction.[2] Other acid catalysts, such as sulfuric acid or solid acid catalysts like Montmorillonite K10, can also be employed.[3][4] The choice of catalyst may depend on the scale of the reaction and the sensitivity of the starting materials.
Q3: What solvent should I use for the reaction?
A3: Solvents that form an azeotrope with water are ideal for driving the reaction to completion. Toluene and benzene are commonly used for this purpose with a Dean-Stark apparatus.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting aldehyde (3-nitrofuran-2-carbaldehyde) should diminish and a new spot for the product (this compound) should appear.
Q5: What are the expected physical properties of this compound?
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed method based on standard procedures for acetalization.[2]
Materials:
-
3-nitrofuran-2-carbaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-nitrofuran-2-carbaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Add a sufficient amount of toluene to fill the flask and at least half of the Dean-Stark trap.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of dioxolanes from aldehydes, which can be used as a starting point for optimizing the synthesis of this compound.
| Aldehyde | Diol | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 3-Nitrobenzaldehyde | Ethylene Glycol | p-TsOH | Benzene | 4 | 100 | [2] |
| Salicylaldehyde | Various Diols | Mont. K10 | Toluene | Varies | 45-93 | [3] |
| 5-Nitrofuran-2-carbaldehyde | Acetophenone | H₂SO₄ | Acetic Acid | 24 | 17 | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. 2-(4-Nitrophenyl)-1,3-dioxolane | 2403-53-4 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
Stability issues of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane in solution
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(3-Nitrofuran-2-yl)-1,3-dioxolane in solution?
A1: The two primary stability concerns are the acid-catalyzed hydrolysis of the 1,3-dioxolane ring and the photodegradation of the nitrofuran ring. The 1,3-dioxolane group acts as a cyclic acetal, which is known to be labile in acidic conditions. The nitrofuran moiety is susceptible to degradation upon exposure to light, particularly UV radiation.
Q2: How does solution pH affect the stability of the compound?
A2: The compound is expected to be most stable in neutral to slightly acidic solutions (pH 4.5-6.5) and degrade significantly under strongly acidic conditions (pH < 4). The acid would catalyze the hydrolysis of the 1,3-dioxolane ring to yield 3-nitrofuran-2-carbaldehyde and ethylene glycol. Studies on the related compound nitrofurantoin show stability in the pH range of 4.5 to 6.5.
Q3: Is this compound sensitive to light?
A3: Yes, high sensitivity to light is expected. Nitroaromatic compounds, including various nitrofuran antibiotics, are known to be photolabile and can degrade rapidly under UV or simulated solar radiation. Direct photolysis is often the main pathway for degradation for these types of compounds in aqueous environments. Degradation can proceed via photoisomerization and photohydrolysis.
Q4: What is the likely effect of temperature on the stability of this compound?
A4: As with most chemical reactions, higher temperatures will likely accelerate the rate of degradation from both hydrolysis and photolysis. For optimal short-term storage of solutions, refrigeration (2-8°C) and protection from light are recommended. For long-term storage, frozen conditions (< -18°C) may be necessary, and the stability of stock solutions should be verified over time.
Q5: What are the potential degradation products I should look for?
A5: The primary degradation products would likely be 3-nitrofuran-2-carbaldehyde and ethylene glycol from the hydrolysis of the dioxolane ring. Photodegradation of the nitrofuran moiety could lead to a variety of other products, including potential isomers and further breakdown products of the furan ring.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Rapid loss of parent compound in acidic mobile phase (e.g., HPLC with formic acid). | Acid-catalyzed hydrolysis of the 1,3-dioxolane ring. | Increase the pH of the mobile phase to > 4.5 if compatible with your analytical method. Minimize the time the sample spends in the acidic mobile phase before injection. |
| Solution changes color (e.g., turns yellow/brown) upon standing, especially in ambient light. | Photodegradation of the nitrofuran moiety. | Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit area when possible. |
| Inconsistent results or loss of compound concentration over the course of a multi-day experiment. | A combination of pH, light, and/or thermal instability. | Prepare fresh stock solutions daily. Store stock and working solutions refrigerated or frozen and protected from light. Perform a preliminary stability study under your specific experimental conditions (see protocols below). |
| Appearance of a new, early-eluting peak in chromatograms over time. | Formation of more polar degradation products, such as 3-nitrofuran-2-carbaldehyde. | Characterize the new peak using mass spectrometry (MS) to confirm its identity. This can help confirm the degradation pathway. |
Data Presentation: Summary of Expected Stability
The following table summarizes the expected stability of this compound based on the known behavior of its functional groups.
| Condition | Expected Stability | Primary Degradation Pathway | Relevant Literature (on related compounds) |
| pH < 4 | Low | Acid-catalyzed hydrolysis of the 1,3-dioxolane ring. | |
| pH 4.5 - 6.5 | Moderate to High | Minimal hydrolysis; photodegradation is the main concern. | |
| pH > 7 | Moderate | Base-catalyzed degradation of the nitrofuran ring may become a factor. | |
| UV/Sunlight Exposure | Very Low | Direct photolysis of the nitrofuran ring. | |
| Storage at 25°C (Room Temp) | Low to Moderate | All degradation pathways are accelerated compared to refrigeration. | |
| Storage at 2-8°C (Refrigerated) | Moderate to High | Slows degradation, but protection from light is still critical. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment
-
Buffer Preparation : Prepare a series of buffers (e.g., citrate, phosphate, borate) at various pH values (e.g., pH 2, 4, 7, 9).
-
Sample Preparation : Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Spike this stock solution into each buffer to a final concentration appropriate for your analytical method (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to not affect the buffer pH.
-
Incubation : Aliquot the solutions into amber vials and store them in a temperature-controlled environment (e.g., 25°C or 37°C). Include a t=0 sample which is analyzed immediately.
-
Time Points : Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis : Immediately analyze the samples using a validated stability-indicating HPLC method (see Protocol 3).
-
Data Evaluation : Plot the percentage of the initial concentration remaining versus time for each pH value to determine the degradation rate.
Protocol 2: Photostability Assessment
-
Sample Preparation : Prepare a solution of the compound in a relevant solvent (e.g., water with a co-solvent, or the planned experimental medium).
-
Exposure Setup : Aliquot the solution into two sets of transparent vials (e.g., quartz or borosilicate glass). Wrap one set completely in aluminum foil to serve as the "dark control."
-
Irradiation : Place both sets of vials in a photostability chamber with a controlled light source that simulates natural sunlight (e.g., a Xenon lamp) and temperature control.
-
Time Points : Withdraw samples from both the exposed and dark control sets at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Analysis : Analyze the samples immediately by HPLC.
-
Data Evaluation : Compare the concentration of the compound in the light-exposed samples to the dark controls. A significant loss in the exposed samples compared to the controls indicates photolability.
Protocol 3: Stability-Indicating HPLC Method Development
-
Column : A C18 reversed-phase column is generally suitable for nitrofuran analysis (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH adjusted to 4.5-6.0) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.
-
Detection : A UV detector set at the λmax of the nitrofuran chromophore (typically around 365-375 nm) should provide good sensitivity. A Diode Array Detector (DAD) is recommended to monitor for the appearance of degradation products with different UV spectra.
-
Validation : To ensure the method is "stability-indicating," you must demonstrate that the degradation products do not co-elute with the parent peak. This can be achieved by analyzing forcibly degraded samples (e.g., by treating with strong acid, base, peroxide, heat, and light) and checking for peak purity.
Visualizations
Caption: Potential degradation pathways for this compound.
Degradation pathways of nitrofuran compounds under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of nitrofuran compounds.
Frequently Asked Questions (FAQs)
Q1: My microbial degradation of nitrofurantoin is slow. What are the potential reasons and how can I improve the degradation rate?
A1: Slow degradation of nitrofurantoin in microbial cultures can be attributed to several factors:
-
Sub-optimal Microbial Strain: The selected bacterial strain may not be efficient in degrading nitrofurantoin. Strains like Sphingomonas paucimobilis and Ochrobactrum anthropi have shown high degradation efficiency, removing up to 90% of the initial concentration.[1][2][3][4] Consider screening different environmental isolates to find more potent degraders.
-
Inappropriate Culture Conditions: Factors such as pH, temperature, and aeration can significantly impact microbial activity. Ensure your culture medium has a pH and temperature suitable for the specific bacterial strain. Most studies use a temperature of around 30°C.[1][2][3][4]
-
Toxicity of Degradation Byproducts: The accumulation of intermediate degradation products can be toxic to the microbial population, inhibiting further degradation. Analysis of the culture medium for such byproducts may be necessary.
-
Low Bioavailability: The compound might not be readily available to the microorganisms. Ensure proper mixing and aeration of the culture.
Troubleshooting Steps:
-
Strain Verification: Confirm the identity and purity of your microbial culture.
-
Optimize Culture Conditions: Experiment with varying pH, temperature, and nutrient compositions to find the optimal conditions for your bacterial strain.
-
Co-culture Systems: Consider using a microbial consortium, as different species may work synergistically to degrade the parent compound and its intermediates.
-
Toxicity Assessment: Monitor the viability of your microbial culture over time to check for signs of toxicity.
Q2: I am observing variable results in my photodegradation experiments with nitrofurans. What factors could be causing this inconsistency?
A2: Inconsistent results in photodegradation studies of nitrofurans are often due to a lack of control over key experimental parameters:
-
pH of the Solution: The pH of the aqueous solution is a critical factor. For instance, the photodegradation of nitrofurantoin is more favorable under acidic conditions (pH 4) compared to neutral or alkaline conditions.[5]
-
Light Source and Intensity: The wavelength and intensity of the light source must be consistent across experiments. Direct photolysis is a dominant degradation pathway for many nitrofurans.[6]
-
Water Matrix: The composition of the water can influence the degradation rate. The presence of organic matter and inorganic ions in natural waters can either inhibit or enhance photodegradation.[5]
-
Formation of Photostationary State: During the initial phase of photolysis, an equilibrium between the syn and anti isomers of the nitrofuran compound can be established, which might affect the overall degradation kinetics.[6]
Troubleshooting Steps:
-
Buffer the Solution: Maintain a constant pH throughout the experiment using an appropriate buffer system.
-
Calibrate Light Source: Regularly check and calibrate the intensity of your light source.
-
Use Consistent Water Matrix: For reproducible results, use a consistent source of water (e.g., ultrapure water) or a well-characterized synthetic water matrix.
-
Monitor Isomerization: If possible, use analytical techniques to monitor the formation of isomers during the initial stages of photolysis.
Q3: What are the primary degradation products I should expect to see when studying nitrofuran degradation?
A3: The degradation of nitrofurans can proceed through various pathways, leading to a range of products depending on the experimental conditions.
-
Photodegradation: A major photodegradation product of several nitrofurans is nitrofuraldehyde .[6] Further degradation can lead to the formation of nitrous acid.[6] For nitrofurantoin, photohydrolysis can yield nitrofuraldehyde (NFA) and 1-aminohydantoin (AHD) .[7]
-
Microbial Degradation: Biotransformation of nitrofurantoin can produce metabolites such as 1-aminohydantoin and semicarbazide .[8]
-
Electrochemical Oxidation: The electrochemical oxidation of nitrofurazone can lead to the formation of a dichloro derivative in the presence of chloride ions.[9][10]
-
Hydrolysis: Depending on the pH, hydrolysis of nitrofurantoin can involve cleavage of the N-N single bond, heterocyclic non-aromatic ring cleavage, or reduction of the non-aromatic heterocyclic ring.[11][12]
Quantitative Data Summary
Table 1: Microbial Degradation of Nitrofurantoin by Different Bacterial Strains
| Bacterial Strain | Degradation Efficiency (%) | Time (days) | Reference |
| Serratia marcescens | 85 | 2 | [13] |
| Stenotrophomonas maltophilia | 50 | 2 | [13] |
| Rhizobium radiobacter | 70 | 2 | [13] |
| Sphingobacterium thalpophilum P3d | 50-90 | 28 | [4][14][15] |
| Sphingomonas paucimobilis K3a | ~90 | 28 | [1] |
| Ochrobactrum anthropi K3b | ~90 | 28 | [1] |
Table 2: Half-lives of Nitrofuran Compounds under Different Degradation Conditions
| Compound | Degradation Method | Conditions | Half-life | Reference |
| Nitrofurantoin | Hydrolysis | pH 9, 60 °C | 0.5 days | [11][12] |
| Nitrofurantoin | Hydrolysis | pH 4, 20 °C | 3.9 years | [11][12] |
| Furaltadone | Direct Photolysis | Mid-summer, 45° N latitude | 0.080 h | [6] |
| Furazolidone | Direct Photolysis | Mid-summer, 45° N latitude | 0.44 h | [6] |
| Nitrofurantoin | Direct Photolysis | Mid-summer, 45° N latitude | 0.23 h | [6] |
| Nitrofurantoin | Photolysis | Simulated solar radiation | < 20 minutes | [16] |
Experimental Protocols
Protocol 1: Microbial Degradation of Nitrofurantoin
This protocol is a generalized procedure based on studies of nitrofurantoin degradation by environmental bacterial strains.[1][2][3][4]
1. Materials and Reagents:
-
Bacterial strain of interest
-
Mineral Salt Medium (MSM): Na₂HPO₄·2H₂O (7.0 g/L), KH₂PO₄ (2.8 g/L), NaCl (0.5 g/L), NH₄Cl (1.0 g/L)
-
Nitrofurantoin stock solution
-
Sodium succinate (20% aqueous solution)
-
Trace elements solution
-
Sterile culture flasks
-
Shaking incubator
-
HPLC-MS/MS system
2. Procedure:
-
Prepare the liquid bacterial culture by inoculating 5 mL of a pre-culture into 45 mL of MSM containing nitrofurantoin at the desired concentration.
-
Supplement the medium with 0.1 mL of sodium succinate solution and 0.1 mL of trace elements solution.
-
Incubate the cultures at 30°C with shaking at 120 rpm.
-
Collect samples at regular time intervals (e.g., every 3-4 days) for 28 days.
-
Analyze the concentration of residual nitrofurantoin in the collected samples using a validated HPLC-MS/MS method.
-
Run a sterile control (medium with nitrofurantoin but no bacteria) and a biotic control (bacteria in medium without nitrofurantoin) in parallel.
Protocol 2: Photodegradation of Nitrofurans
This protocol outlines a general procedure for studying the photodegradation of nitrofuran compounds in an aqueous solution.[5][6]
1. Materials and Reagents:
-
Nitrofuran compound of interest (e.g., furaltadone, furazolidone, nitrofurantoin)
-
Ultrapure water or a specific water matrix (e.g., river water)
-
pH buffers
-
Solar simulator or a UV lamp with a defined wavelength output
-
Quartz tubes or a suitable photoreactor
-
Magnetic stirrer
-
HPLC system with a suitable detector (e.g., DAD or MS)
2. Procedure:
-
Prepare a solution of the nitrofuran compound in the desired water matrix at a known concentration.
-
Adjust the pH of the solution using an appropriate buffer.
-
Transfer the solution to the photoreactor or quartz tubes.
-
Irradiate the solution with the light source while maintaining a constant temperature and stirring.
-
Collect aliquots of the solution at specific time intervals.
-
Analyze the concentration of the parent nitrofuran compound and any potential degradation products using HPLC.
-
Conduct a dark control experiment (solution kept in the dark) to assess hydrolytic degradation.
Visualizations
References
- 1. Nitrofurantoin—Microbial Degradation and Interactions with Environmental Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrofurantoin-Microbial Degradation and Interactions with Environmental Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of environmental factors on nitrofurantoin photolysis in water and its acute toxicity assessment - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Nitrofurantoin—Microbial Degradation and Interactions with Environmental Bacterial Strains [ideas.repec.org]
- 15. Nitrofurantoin—Microbial Degradation and Interactions with Environmental Bacterial Strains [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: A preliminary solubility assessment should be performed in various solvents to determine the best starting point for your stock solution. It is recommended to test solubility in a range of solvents from non-polar to polar, with a particular focus on those compatible with in vitro assays.
Experimental Protocol: Preliminary Solubility Assessment
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into separate, clear vials.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of the test solvent to each vial. Common test solvents include Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and Phosphate-Buffered Saline (PBS) at various pH levels.
-
Mixing: Vortex each vial vigorously for 1-2 minutes.
-
Observation: Visually inspect for complete dissolution. If the compound dissolves, continue adding the solvent in measured increments until precipitation is observed to estimate the saturation point. If the compound does not dissolve, gentle heating or sonication can be attempted, but note that this may lead to supersaturation and subsequent precipitation.
-
Quantification (Optional): For a more precise measurement, the supernatant of a saturated solution can be analyzed by HPLC or UV-Vis spectroscopy to determine the exact concentration.
Q2: My compound, dissolved in DMSO, precipitates when added to the aqueous cell culture medium. What is causing this and how can I prevent it?
A2: This is a common issue for poorly water-soluble compounds. DMSO is a strong organic solvent that can dissolve many hydrophobic compounds; however, when the DMSO stock is diluted into an aqueous medium, the solvent properties change dramatically, causing the compound to crash out of solution.[1]
To prevent this, consider the following strategies:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1][2][3][4] Test the tolerance of your specific cell line to a range of DMSO concentrations.
-
Serial Dilutions in Media: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium. This gradual change in solvent composition can sometimes keep the compound in solution.
-
Pre-warming the Medium: Adding the compound to a pre-warmed medium can sometimes improve solubility.
-
Increase Mixing: Ensure rapid and thorough mixing when adding the compound to the medium.
Q3: Can I use co-solvents other than DMSO?
A3: Yes, other co-solvents can be used, but their compatibility with your specific cell line and assay must be validated. Ethanol is another common choice, but it is also known to have effects on cells.[4] Propylene glycol and polyethylene glycols (PEGs) are also options for increasing the solubility of poorly soluble drugs.
Q4: How can cyclodextrins help with the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like likely this compound, forming an inclusion complex that is more water-soluble.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural beta-cyclodextrin.
Troubleshooting Guide
Problem 1: Compound Precipitation Upon Addition to Cell Culture Medium
Symptoms:
-
Visible cloudiness or particulate matter in the well after adding the compound.
-
Inconsistent or non-reproducible assay results.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Verify Final DMSO Concentration: Calculate the final percentage of DMSO in your assay. Many cell lines are sensitive to DMSO concentrations above 0.5%.[1][2][3][4] If the concentration is high, prepare a more concentrated stock solution so a smaller volume is needed.
-
Attempt Serial Dilutions: Instead of a one-step dilution, create intermediate dilutions of your compound in the cell culture medium.
-
Employ Cyclodextrins: Prepare an inclusion complex of your compound with a cyclodextrin like HP-β-CD.
Experimental Protocol: Cyclodextrin Complexation
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).
-
Add your compound to the HP-β-CD solution.
-
Stir or shake the mixture overnight at room temperature to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis).
-
-
Consider pH Modification: The solubility of nitrofuran compounds can be pH-dependent. Assess the solubility of this compound in buffers of varying pH (e.g., pH 5.0, 6.0, 7.4). However, ensure the final pH of your cell culture medium remains within the physiological range required for your cells.
Problem 2: Inconsistent or Low Compound Potency in Assays
Symptoms:
-
Larger than expected EC50/IC50 values.
-
High variability between replicate wells.
Possible Cause: The actual concentration of the dissolved compound is lower than the nominal concentration due to poor solubility or precipitation.
Signaling Pathway of the Problem:
Caption: Impact of poor solubility on assay results.
Solutions:
-
Confirm Solubilization Method: Re-evaluate your solubilization protocol. Ensure the chosen method consistently achieves the desired concentration without precipitation over the time course of the experiment.
-
Quantify Soluble Compound: After preparing your final working solution in the assay medium, centrifuge the solution and measure the concentration of the compound in the supernatant to determine the actual soluble concentration.
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Incorporate Solubility-Enhancing Excipients: Consistently use a validated solubility-enhancing method, such as cyclodextrin complexation, in all experiments.
Data Presentation
Table 1: Comparison of Solubilization Strategies for Poorly Soluble Compounds
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO) | Increases the polarity of the solvent mixture. | Simple and widely used. | Can be toxic to cells at higher concentrations; compound may precipitate upon dilution. |
| pH Adjustment | Ionization of the compound can increase aqueous solubility. | Can be very effective for ionizable compounds. | May not be suitable for all compounds; final pH must be compatible with the assay. |
| Cyclodextrins | Encapsulation of the hydrophobic compound within a hydrophilic shell. | Generally low toxicity; can significantly increase solubility. | May alter the bioavailability of the compound to the cells; requires optimization of the compound-to-cyclodextrin ratio. |
| Solid Dispersion | Dispersing the compound in a solid hydrophilic carrier. | Can improve dissolution rate and solubility. | More complex preparation; may not be suitable for direct use in all in vitro assays. |
Table 2: Typical DMSO Tolerance for In Vitro Cell-Based Assays
| Cell Type | General DMSO Tolerance | Recommended Max. Concentration | Reference |
| Most immortalized cell lines | Tolerant up to 1% for short incubations. | ≤ 0.5% for incubations > 24 hours | [1][2][4] |
| Primary cells | More sensitive than immortalized lines. | ≤ 0.1% | [1] |
| Stem cells | Highly sensitive. | ≤ 0.1% | - |
Note: Always perform a dose-response experiment to determine the specific DMSO tolerance of your cell line.
By following these guidelines and troubleshooting steps, researchers can effectively address the solubility challenges of this compound and obtain reliable and reproducible data in their in vitro assays.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. alzet.com [alzet.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of nitrofuran derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of nitrofuran derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for nitrofuran synthesis, and what are the key considerations for choosing one?
A1: The most prevalent starting materials are furfural and 5-nitro-2-furoic acid.[1][2] Furfural, a bio-based chemical, is often used as a precursor for producing key intermediates like 5-nitrofurfural.[3][4][5] The primary challenge with furfural is its delicate heteroaromatic structure, which is sensitive to the harsh conditions often required for nitration.[3][4] 5-Nitro-2-furoic acid is another common starting point, particularly for synthesizing amide and hydrazone derivatives.[1][6] The choice depends on the desired final structure; furfural is ideal for derivatives functionalized at the 2-position with an aldehyde group (leading to imines, chalcones, etc.), while 5-nitro-2-furoic acid is suited for creating carboxamides and esters.
Q2: The nitration of the furan ring is notoriously difficult. What are the modern best practices to improve yield and reproducibility?
A2: The primary difficulty in nitrating the furan ring is its susceptibility to degradation under harsh acidic conditions, leading to low yields and poor reproducibility.[4][5] To address this, modern approaches focus on milder nitrating agents and advanced reactor technology.
-
Milder Nitrating Agents: Using acetyl nitrate, generated in situ, is a more suitable method for this sensitive substrate compared to traditional nitrating mixtures.[3][4]
-
Continuous Flow Synthesis: A significant advancement is the use of continuous flow platforms.[3][5] These systems allow for the safe in situ generation of acetyl nitrate and provide precise control over reaction parameters like temperature and residence time.[4][5] This technology has been shown to produce nitrofurantoin in high yield (94%) in under five minutes, demonstrating a marked improvement in safety, speed, and reproducibility.[3]
Q3: What are the typical methods for purifying nitrofuran derivatives?
A3: The most commonly cited method for purifying nitrofuran derivatives is silica gel column chromatography.[6] The choice of eluent system depends on the polarity of the specific derivative. For example, a mixture of ethyl acetate and methanol has been used for polar carboxamide derivatives.[6] Following chromatography, characterization is typically performed using techniques such as Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of nitrofuran derivatives.
Problem 1: Low or No Yield in Nitration of Furfural
-
Probable Cause: Degradation of the furan ring due to harsh reaction conditions (e.g., strong acids, high temperatures). The furfural structure is delicate and cannot withstand typical nitration protocols.[3][4]
-
Suggested Solution:
-
Use a Milder Nitrating Agent: Switch from standard nitrating mixtures (e.g., HNO₃/H₂SO₄) to in situ generated acetyl nitrate.[4][5]
-
Optimize Temperature Control: Perform the reaction at lower temperatures to minimize substrate decomposition.
-
Consider Flow Chemistry: If available, utilize a continuous flow reactor. This technology provides superior control over reaction time and temperature, minimizing degradation and improving safety, especially when handling unstable reagents like acetyl nitrate.[3][5]
-
Problem 2: Low Yield During Amide or Chalcone Formation
-
Probable Cause: Incomplete reaction, side product formation, or product decomposition during workup or purification.
-
Suggested Solution:
-
Verify Reagent Purity: Ensure starting materials and reagents are pure and dry, as impurities can interfere with the reaction.[7]
-
Optimize Reaction Time and Temperature: Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products. For the synthesis of certain chalcones from 5-nitrofuran-2-carbaldehyde, reactions may require elevated temperatures (e.g., 100 °C) for extended periods (e.g., 24 hours).
-
Control Reagent Addition: Add reagents dropwise to maintain control over the reaction exotherm and minimize side reactions.[7]
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Careful Workup: Ensure the quenching and extraction steps are performed promptly and efficiently. If the product is acid-sensitive, be cautious during workup and consider using a milder purification technique than standard silica gel chromatography if necessary.[7]
-
Troubleshooting Decision Tree for Low Yield
References
- 1. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Nitro-2-furoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals - ChemistryViews [chemistryviews.org]
- 4. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
Troubleshooting low bioactivity of synthesized 2-(3-Nitrofuran-2-yl)-1,3-dioxolane
Technical Support Center: 2-(3-Nitrofuran-2-yl)-1,3-dioxolane
Welcome to the technical support center for this compound. This guide provides troubleshooting assistance and answers to frequently asked questions for researchers encountering low or inconsistent bioactivity with this compound.
Troubleshooting Guides & FAQs
This section is organized to help you systematically identify and resolve common issues, from compound synthesis and purity to the design of the bioactivity assay itself.
Category 1: Synthesis, Purity, and Compound Integrity
Q1: My synthesized this compound shows low bioactivity. Where should I start troubleshooting?
The first step is to systematically verify the integrity of your compound and the design of your experiment. Low bioactivity is often traced back to issues with the compound's purity, structure, or stability, or with the experimental setup.
Below is a general workflow to guide your troubleshooting process.
Caption: General troubleshooting workflow for low bioactivity.
Q2: How can I confirm the purity of my synthesized compound and what are the acceptable levels for bioactivity screening?
Purity is critical, as impurities can inhibit or confound biological results. A purity level of >95% is generally recommended for initial screening, with >98% preferred for dose-response studies.
Table 1: Purity Analysis Methods and Acceptance Criteria
| Method | Information Provided | Typical Acceptance Criteria |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity (area %); detection of non-volatile impurities. | >95% purity by peak area at a relevant wavelength (e.g., 254 nm). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms mass of the main peak; identifies masses of impurities. | Main peak corresponds to the expected molecular weight [M+H]⁺ or [M+Na]⁺. |
| Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation; detection of residual solvents and impurities. | Spectrum consistent with the target structure; absence of significant unassigned peaks. |
| Elemental Analysis (C, H, N) | Confirms elemental composition. | Experimental values within ±0.4% of calculated values. |
Q3: My compound has poor solubility in aqueous assay media. How can this affect bioactivity and how can I resolve it?
Poor solubility is a primary cause of artificially low bioactivity, as the compound cannot reach its biological target. The physicochemical properties of a drug, including its solubility and partition coefficient, are crucial for its biological activity.[1][2]
Table 2: Troubleshooting Poor Solubility
| Strategy | Description | Considerations |
|---|---|---|
| Use a Co-solvent | Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous assay medium. | The final concentration of the organic solvent should be non-toxic to the test system (typically ≤0.5% for DMSO). A vehicle control is mandatory. |
| Employ Surfactants | Use non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations to aid solubilization. | Surfactants can have their own biological effects and must be tested for compatibility with the assay. |
| pH Adjustment | If the compound has ionizable groups, adjusting the pH of the medium can increase solubility. | The pH must remain within the viable range for the cells or microorganisms being tested. |
| Use of Formulation Aids | Encapsulation with cyclodextrins can enhance aqueous solubility. | This adds complexity and requires specific controls to ensure the formulation agent is inert. |
Q4: Could my compound be unstable?
Yes. The nitrofuran moiety can be susceptible to reduction, and the dioxolane ring (an acetal) can be hydrolyzed under acidic conditions.[3][4] Stability should be assessed by re-analyzing a sample of the compound that has been incubated under assay conditions (e.g., 37°C in aqueous buffer for 24 hours) by HPLC or LC-MS to check for the appearance of degradation products.
Category 2: Bioactivity Assay Design and Execution
Q5: What is the expected mechanism of action for a nitrofuran, and how does that impact assay design?
Nitrofurans are prodrugs that require intracellular enzymatic reduction of the 5-nitro group to exert their antimicrobial effect. This reduction, carried out by bacterial nitroreductases, generates highly reactive cytotoxic intermediates (such as nitroso and hydroxylamino derivatives) that damage microbial DNA, ribosomes, and other macromolecules.[5]
Key Assay Implications:
-
Target Organism: The assay must use organisms (e.g., bacteria) that possess the necessary nitroreductase enzymes.
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Anaerobiosis: Activity may be enhanced under anaerobic or microaerophilic conditions, which can favor the reduction of the nitro group.
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Mechanism: The compound's action is not instantaneous; sufficient incubation time is required to allow for uptake, metabolic activation, and subsequent cellular damage.
Caption: Postulated mechanism of action for nitrofuran antibiotics.
Q6: My bioactivity results are inconsistent between experiments. What could be the cause?
Inconsistency often points to subtle variations in experimental protocol or reagents.
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Cell/Microbe Health: Ensure that the cells or bacteria are in the correct growth phase (e.g., logarithmic phase for bacteria) and have high viability.
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Reagent Preparation: Prepare fresh dilutions of the compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
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Inoculum Size: Precisely control the starting number of cells or bacteria, as this significantly impacts MIC (Minimum Inhibitory Concentration) values.
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Evaporation: In multi-well plate assays, evaporation from wells on the edge of the plate can concentrate the compound and affect results. Use a plate sealer or fill outer wells with sterile medium.
Q7: How do I know if the compound is interfering with the assay readout?
This is a common issue, especially in colorimetric or fluorometric assays. For example, a colored compound can absorb light at the same wavelength as the assay's chromophore.
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Interference Check: Run a control plate that includes the compound in the assay medium without cells or bacteria.
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Observation: If you observe a change in color or fluorescence in these wells, it indicates direct interference. You may need to switch to a different assay method (e.g., measuring CFU counts instead of using a metabolic dye like resazurin).
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure is adapted from standard methods for acetal formation.[6][7]
Caption: Workflow for synthesis and purification.
Methodology:
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3-nitrofuran-2-carbaldehyde (1.0 eq), ethylene glycol (1.1 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq), and toluene (approx. 0.2 M concentration of the aldehyde).
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Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Workup: Allow the mixture to cool to room temperature. Transfer it to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
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Extraction: Extract the aqueous layer with ethyl acetate (or another suitable solvent). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
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Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.
Protocol 2: Purity Determination by Reverse-Phase HPLC
Methodology:
-
System: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the synthesized compound in acetonitrile or methanol. Dilute to a working concentration of ~50 µg/mL in the mobile phase.
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Mobile Phase: A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent A).
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Example Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 254 nm and 310 nm (nitroaromatics have strong absorbance).
-
Analysis: Integrate all peaks. Purity is calculated as (Area of main peak / Total area of all peaks) x 100%.
Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method, a standard for determining the MIC of antimicrobial agents.
Methodology:
-
Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in sterile Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium. The typical concentration range to test is 256 µg/mL down to 0.125 µg/mL.
-
Controls:
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Positive Control: A well with a known effective antibiotic (e.g., ciprofloxacin).
-
Negative Control: A well with MHB and bacterial inoculum only (should show growth).
-
Sterility Control: A well with MHB only (should show no growth).
-
Vehicle Control: A well with the highest concentration of DMSO used in the assay and bacterial inoculum (should show growth).
-
-
Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it according to CLSI guidelines to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a metabolic indicator like resazurin.
References
- 1. Effect of physicochemical factors on biological activity-Medicinal Chemistry | PDF [slideshare.net]
- 2. m.youtube.com [m.youtube.com]
- 3. 2-(4-Nitrophenyl)-1,3-dioxolane | 2403-53-4 | Benchchem [benchchem.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is typically a two-step process. The first step involves the regioselective nitration of a suitable furan-2-carbaldehyde derivative to produce the key intermediate, 2-formyl-3-nitrofuran. The second step is the acid-catalyzed acetalization of this intermediate with ethylene glycol to yield the final product.
Q2: Why is the nitration of the furan ring challenging?
A2: The furan ring is an electron-rich heteroaromatic system that is highly susceptible to degradation under harsh acidic conditions, which are often employed for nitration. This can lead to oxidation, ring-opening, and polymerization, resulting in low yields and a complex mixture of byproducts.[1][2] Milder nitrating agents, such as acetyl nitrate, are often preferred to minimize these side reactions.[1]
Q3: What are the primary safety concerns associated with this synthesis?
A3: The nitration step can be hazardous due to the use of strong acids and oxidizing agents. Nitrating mixtures can be highly exothermic, posing a risk of thermal runaway. Additionally, many nitrated organic compounds are thermally unstable and potentially explosive. It is crucial to maintain strict temperature control and follow all safety protocols for handling nitrating agents and nitrated products.
Q4: How can I purify the final product, this compound?
A4: Purification of the final product is typically achieved through column chromatography on silica gel. A suitable eluent system, often a mixture of hexane and ethyl acetate, is used to separate the desired product from unreacted starting materials and byproducts. Recrystallization from an appropriate solvent system may also be employed for further purification.
Troubleshooting Guides
Problem 1: Low or No Yield of 2-formyl-3-nitrofuran in the Nitration Step
Possible Causes & Solutions
| Cause | Recommended Solution |
| Harsh Reaction Conditions: Strong nitrating agents (e.g., HNO₃/H₂SO₄) can decompose the furan ring. | Use a milder nitrating agent like acetyl nitrate, generated in situ from nitric acid and acetic anhydride. Consider a continuous flow setup for better temperature control and safety.[1] |
| Incorrect Temperature: The reaction is highly exothermic and sensitive to temperature fluctuations. | Maintain a low reaction temperature (e.g., -10 to 0 °C) throughout the addition of the nitrating agent and the reaction period. |
| Substrate Instability: Furan-2-carbaldehyde is prone to polymerization and oxidation. | Use freshly distilled furan-2-carbaldehyde and an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. |
| Formation of Isomeric Byproducts: Nitration may preferentially occur at the 5-position, leading to the formation of 2-formyl-5-nitrofuran. | Employ a regioselective synthetic strategy, potentially involving blocking groups or starting with a pre-functionalized furan ring to direct the nitration to the 3-position. |
Problem 2: Incomplete Acetalization or Low Yield of this compound
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed. | Ensure the use of a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TsOH). |
| Presence of Water: The acetalization reaction is an equilibrium process, and the presence of water will shift the equilibrium back to the starting materials. | Use a Dean-Stark apparatus to remove water as it is formed during the reaction. Ensure that all solvents and reagents are anhydrous. |
| Steric Hindrance: While not a major issue for ethylene glycol, bulky diols can slow down the reaction. | Ensure adequate reaction time and temperature. For ethylene glycol, refluxing in a solvent like toluene is typically sufficient. |
| Degradation of the Nitrofuran Ring: Prolonged exposure to strong acidic conditions, especially at high temperatures, can lead to decomposition of the nitrofuran moiety. | Use a catalytic amount of acid and monitor the reaction progress by TLC to avoid unnecessarily long reaction times. Neutralize the acid catalyst during workup. |
Problem 3: Presence of Impurities in the Final Product
Observed Impurity & Troubleshooting Steps
| Impurity | Identification Method | Likely Source & Removal Strategy |
| Unreacted 2-formyl-3-nitrofuran | TLC, ¹H NMR (presence of aldehyde proton signal ~9-10 ppm) | Incomplete acetalization. Increase reaction time or add a fresh portion of ethylene glycol and catalyst. Purify by column chromatography. |
| Polymeric Byproducts | Baseline streaking on TLC, broad signals in ¹H NMR | Decomposition of the furan ring during nitration or acetalization. Optimize reaction conditions (lower temperature, shorter time). Purify by column chromatography. |
| Isomeric Products (e.g., 2-(5-Nitrofuran-2-yl)-1,3-dioxolane) | LC-MS, ¹H and ¹³C NMR | Non-regioselective nitration. Improve the regioselectivity of the nitration step. Separation may be possible by careful column chromatography or HPLC. |
| Hydrolyzed Product (back to aldehyde) | TLC, ¹H NMR | Exposure to water and acid during workup or storage. Ensure thorough drying of the organic extracts and store the final product in a dry environment. |
Experimental Protocols
Step 1: Synthesis of 2-formyl-3-nitrofuran (Illustrative Protocol)
Disclaimer: The direct regioselective nitration of furan-2-carbaldehyde to the 3-position is challenging. This protocol is an illustrative example based on general procedures for nitration of sensitive aromatic compounds.
-
Preparation of Acetyl Nitrate: In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool acetic anhydride to -10 °C. Slowly add fuming nitric acid dropwise while maintaining the temperature below 0 °C. Stir the resulting solution for 15 minutes at this temperature.
-
Nitration: Dissolve furan-2-carbaldehyde in acetic anhydride and cool the solution to -10 °C. Add the prepared acetyl nitrate solution dropwise, ensuring the temperature does not exceed -5 °C.
-
Reaction Monitoring: Stir the reaction mixture at -5 to 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice and water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the 3-nitro isomer from other isomers and byproducts.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-formyl-3-nitrofuran in toluene.
-
Addition of Reagents: Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 equivalents).
-
Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 2-4 hours). Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated sodium bicarbonate solution to neutralize the p-TsOH, followed by washing with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.
Visualizations
Reaction Pathway
Caption: Overall synthetic pathway and potential side products.
Troubleshooting Workflow: Low Yield in Acetalization
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Purification of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane Analogs
This guide provides troubleshooting advice and frequently asked questions for researchers working on the purification of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane analogs. The information is compiled to address common challenges encountered during recrystallization and chromatographic purification.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, presented in a question-and-answer format.
Recrystallization Issues
Question: My compound "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out," where the solute separates as a liquid instead of a solid, can occur if the compound's melting point is low or if significant impurities are present, depressing the melting point. It also happens when the solution is supersaturated at a temperature above the compound's melting point.
Solutions:
-
Return the flask to the heat source and add a small amount of additional solvent to decrease saturation.[1]
-
If using a mixed-solvent system, add more of the "good" solvent (the one in which the compound is more soluble).[1]
-
Try a different solvent system with a lower boiling point.
-
Slow down the cooling process by insulating the flask. This allows crystals to form at a lower temperature.[1]
Question: My compound crystallizes too quickly, crashing out of solution as a powder. How can I get better crystals?
Answer: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of the purification.[1] Ideal crystallization should occur slowly over 15-20 minutes.
Solutions:
-
Reheat the solution and add a slight excess of the hot solvent (e.g., 1-2 mL per 100 mg of solid) to ensure the solution is not oversaturated upon cooling.[1]
-
Ensure you are not using a flask that is too large for the volume of solvent, as a high surface area promotes rapid cooling.[1]
-
Cool the solution more slowly. Place the flask on an insulating surface (like paper towels or a cork ring) and cover it to trap heat.[1][2]
Question: No crystals are forming, even after the solution has cooled to room temperature. What steps can I take?
Answer: Crystal formation requires nucleation, which can sometimes be slow to initiate.
Solutions:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[2]
-
Seed Crystals: If available, add a single, pure crystal of the target compound to the solution to induce crystallization.
-
Reduce Solubility: Place the flask in an ice bath to further decrease the compound's solubility.
-
Increase Concentration: If the initial volume of solvent was too high, you can gently evaporate some of the solvent and attempt to cool the solution again.
Table 1: Summary of Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Suggested Solutions |
|---|---|---|
| Oiling Out | Low melting point of compound/impurity; Solution is too concentrated; Cooling from a temperature above the compound's melting point. | Reheat and add more solvent; Use a lower-boiling point solvent system; Slow down the cooling rate.[1] |
| Rapid Crystallization | Solution is highly supersaturated; Cooling too quickly; High surface area to volume ratio. | Reheat and add a slight excess of solvent; Insulate the flask for slower cooling.[1] |
| No Crystal Formation | Solution is not saturated enough; Nucleation is inhibited. | Scratch the inner surface of the flask; Add a seed crystal; Cool in an ice bath; Evaporate excess solvent and re-cool.[2] |
Chromatography Issues
Question: My compound appears to be decomposing on the silica gel column. How can I confirm this and what can I do?
Answer: Nitrofuran analogs can be sensitive to the acidic nature of standard silica gel.[3][4] This can lead to degradation and low or no recovery of the desired product.
Confirmation and Solutions:
-
2D TLC Analysis: Spot your compound in one corner of a TLC plate and run it in a suitable eluent. Then, rotate the plate 90 degrees and run it again in the same eluent. If the compound is stable, it will appear on the diagonal. If it degrades, new spots will appear off the diagonal.[4][5]
-
Deactivate the Silica: Prepare a slurry of silica gel with a small percentage of a base, like triethylamine (e.g., 1-2%) or ammonia, in your non-polar eluent. This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[4]
-
Add an Acid Modifier to Eluent: For compounds with acidic groups, adding a small amount of acetic acid to the eluent can prevent streaking and improve elution by keeping the compound protonated.[5]
Question: My compound won't elute from the column, even with a highly polar solvent system.
Answer: This suggests a very strong interaction with the stationary phase or potential decomposition.
Solutions:
-
First, confirm the compound is not degrading on silica using the 2D TLC method described above.[4]
-
If the compound is stable, it may be binding irreversibly. A "methanol purge," where 100% methanol is flushed through the column, can sometimes recover highly polar compounds.[5]
-
Re-evaluate your eluent choice. Ensure you have tested a wide range of polarities with TLC before running the column.
-
For compounds with basic moieties (e.g., amines), adding a small amount of triethylamine or pyridine to the eluent can disrupt interactions with silica and aid elution.
Table 2: Summary of Chromatography Troubleshooting
| Issue | Potential Cause(s) | Suggested Solutions |
|---|---|---|
| Compound Degradation | Acidity of silica gel. | Perform a 2D TLC to confirm instability; Use deactivated silica (e.g., with 1% triethylamine); Switch to alumina or Florisil.[4] |
| Poor Separation/Streaking | Inappropriate solvent system; Compound is a salt (carboxylate, etc.). | Optimize eluent with TLC; For acids, add a small amount of acetic acid to the eluent; For bases, add triethylamine.[5] |
| Compound Fails to Elute | Compound is extremely polar; Irreversible binding or decomposition. | Confirm stability with 2D TLC; Attempt a "methanol purge" of the column; Consider reverse-phase chromatography.[4][5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvent systems for recrystallizing nitrofuran-dioxolane analogs?
-
Given the polarity of the nitrofuran and dioxolane moieties, solvent systems of intermediate polarity often work well. Common choices include ethanol/water, acetone/hexanes, and ethyl acetate/heptanes.[6][7] The ideal system is one where the compound is sparingly soluble at room temperature but fully soluble when hot.
Q2: How can I effectively remove unreacted starting materials, such as the parent nitrofuran aldehyde?
-
Flash column chromatography is typically the most effective method for separating products from starting materials with different polarities. Develop a TLC system where the product and starting material have a clear separation (ΔRf > 0.2) before scaling up to a column. If the polarities are very similar, careful recrystallization may be an alternative, provided the starting material has significantly different solubility.
Q3: My purified compound shows signs of degradation after storage. How should I store these analogs?
-
Many complex organic molecules are sensitive to light, air (oxidation), and residual acid or base.[3] After purification, ensure all solvent is removed under high vacuum. Store the compound in a sealed vial under an inert atmosphere (nitrogen or argon), protected from light (amber vial or wrapped in foil), and at low temperature (in a freezer).[3]
Q4: Can I use reverse-phase chromatography for these compounds?
-
Yes. If your compound is unstable on silica or extremely polar, reverse-phase chromatography (e.g., with a C18 stationary phase) is an excellent alternative. The mobile phase is typically a polar solvent system, such as methanol/water or acetonitrile/water.[8]
Section 3: Experimental Protocols
Protocol: Flash Column Chromatography
-
TLC Analysis: Identify a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of ~0.3 for the target.
-
Column Preparation:
-
Select a column of appropriate size (a good rule of thumb is a silica weight of 50-100 times the weight of your crude sample).
-
Create a silica gel slurry using your chosen non-polar eluent (e.g., hexane).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column eluent or a slightly more polar solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column and begin applying pressure.
-
Collect fractions and monitor them by TLC to track the elution of your compound.
-
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Choose a "soluble" solvent in which your compound dissolves readily and an "insoluble" anti-solvent in which it is poorly soluble. The two solvents must be miscible (e.g., ethyl acetate and hexanes).[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "soluble" solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[2]
-
Induce Crystallization: While the solution is still hot, slowly add the "insoluble" anti-solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of the hot "soluble" solvent to just redissolve the turbidity and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and allow them to air dry completely.
Section 4: Visualized Workflows
Caption: General workflow for the purification of synthetic compounds.
Caption: Troubleshooting logic for low recovery from silica gel chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in 2-(3-Nitrofuran-2-yl)-1,3-dioxolane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane. The information is intended for researchers, scientists, and drug development professionals.
FAQs: General Questions
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of 3-nitrofuran-2-carbaldehyde with ethylene glycol. The reaction is an equilibrium process, and water is removed to drive the reaction towards the product.
Q2: Why is batch-to-batch variability a concern in this synthesis?
A2: Batch-to-batch variability in terms of yield, purity, and impurity profile can significantly impact the quality and performance of the final product in drug development. The furan ring, particularly with an electron-withdrawing nitro group, can be sensitive to reaction conditions, leading to inconsistencies.[1]
Q3: What are the critical parameters to control in this synthesis?
A3: Key parameters to control include the quality of starting materials (3-nitrofuran-2-carbaldehyde and ethylene glycol), the type and concentration of the acid catalyst, reaction temperature, and the efficiency of water removal.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or Inconsistent Yields
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Verify Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to ensure it has reached completion. - Increase Catalyst Loading: If the reaction is sluggish, a modest increase in the acid catalyst concentration may be necessary. However, be cautious as excessive acid can promote side reactions. |
| Equilibrium Not Shifted Towards Product | - Efficient Water Removal: Ensure the Dean-Stark trap or other water removal method is functioning optimally. For smaller scale reactions, the use of a drying agent like molecular sieves can be considered. - Excess Ethylene Glycol: Using a slight excess of ethylene glycol can help shift the equilibrium towards the formation of the dioxolane. |
| Product Degradation | - Control Temperature: The nitrofuran moiety can be sensitive to high temperatures and strong acidic conditions, which may lead to decomposition or polymerization.[1] Maintain a consistent and appropriate reaction temperature. - Minimize Reaction Time: Once the reaction is complete, proceed with the work-up promptly to avoid prolonged exposure to acidic conditions. |
| Losses During Work-up and Purification | - Optimize Extraction: Ensure the correct solvent and pH are used during aqueous work-up to minimize product loss to the aqueous phase. - Refine Purification Protocol: Evaluate the column chromatography conditions (silica gel activity, eluent polarity) to prevent product loss on the column. |
Problem 2: Product Purity Issues (e.g., Presence of Impurities)
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - See "Incomplete Reaction" under Problem 1 . Unreacted 3-nitrofuran-2-carbaldehyde will be a primary impurity. |
| Side Reactions | - Formation of Polymeric Byproducts: The furan ring can be susceptible to polymerization under acidic conditions.[1] Use the minimum effective amount of catalyst and avoid excessive temperatures. - Ring Opening of Furan: Strong acids can potentially lead to the opening of the furan ring. Use of a milder acid catalyst (e.g., pyridinium p-toluenesulfonate) could be explored. |
| Contaminated Starting Materials | - Assess Raw Material Purity: Use high-purity 3-nitrofuran-2-carbaldehyde, ethylene glycol, and solvents. Impurities in the starting materials can be carried through or interfere with the reaction. |
| Ineffective Purification | - Optimize Chromatography: Adjust the eluent system to achieve better separation of the product from impurities. Step-gradient or isocratic elution might be necessary. - Consider Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Illustrative Data on Batch-to-Batch Variability
The following table provides a hypothetical example of data that should be recorded to track and address batch-to-batch variability.
| Batch ID | 3-Nitrofuran-2-carbaldehyde Purity (%) | Catalyst Conc. (mol%) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) | Key Impurity (%) |
| A-001 | 98.5 | 1.0 | 4 | 85 | 99.1 | 0.5 (Unreacted Aldehyde) |
| A-002 | 98.6 | 1.0 | 4 | 82 | 98.8 | 0.8 (Unreacted Aldehyde) |
| B-001 | 97.2 | 1.0 | 4 | 75 | 96.5 | 1.5 (Unreacted Aldehyde) |
| C-001 | 98.5 | 1.5 | 4 | 88 | 97.0 | 2.0 (Unknown Byproduct) |
| C-002 | 98.5 | 1.0 | 6 | 90 | 99.3 | 0.3 (Unreacted Aldehyde) |
Experimental Protocols
Representative Synthesis of this compound
This protocol is adapted from a similar synthesis of 2-(3-nitrophenyl)-1,3-dioxolane.
Materials:
-
3-Nitrofuran-2-carbaldehyde
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.01 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
A solution of 3-nitrofuran-2-carbaldehyde, ethylene glycol (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq.) in toluene is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
The reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
References
Technical Support Center: 1,3-Dioxolane Ring Stability in Experimental Chemistry
For researchers, scientists, and drug development professionals, the stability of protecting groups is paramount to successful multi-step synthesis. The 1,3-dioxolane ring, a common protecting group for aldehydes and ketones, is valued for its general stability. However, it is susceptible to hydrolysis under certain conditions, which can lead to undesired side reactions and reduced yields. This guide provides troubleshooting advice and frequently asked questions to help you prevent the hydrolysis of the 1,3-dioxolane ring during your experiments.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the 1,3-dioxolane ring unstable?
A1: The 1,3-dioxolane ring is primarily unstable under acidic conditions, particularly in the presence of water.[1][2] It is generally stable to bases, nucleophiles, and many oxidizing and reducing agents.[1]
Q2: What is the mechanism of 1,3-dioxolane hydrolysis?
A2: The hydrolysis of a 1,3-dioxolane is an acid-catalyzed process. The reaction begins with the protonation of one of the oxygen atoms in the ring, which makes it a good leaving group. The ring then opens to form a resonance-stabilized oxonium ion. Nucleophilic attack by water on the carbocation, followed by deprotonation and subsequent cleavage of the second C-O bond, regenerates the carbonyl compound and ethylene glycol.
Q3: How does pH affect the stability of the 1,3-dioxolane ring?
A3: The rate of hydrolysis is highly dependent on the pH of the solution. The ring is most labile at low pH and generally stable under neutral to basic conditions.
Q4: Are there structural features that influence the stability of the 1,3-dioxolane ring?
A4: Yes, the substitution pattern on the 1,3-dioxolane ring can influence its stability. For example, 1,3-dioxanes (the six-membered ring analogues) are generally more stable than 1,3-dioxolanes.[3] Additionally, electron-donating groups on the carbonyl precursor can stabilize the intermediate carbocation formed during hydrolysis, potentially increasing the rate of cleavage under acidic conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unintended deprotection of the 1,3-dioxolane ring during a reaction. | The reaction conditions are too acidic. Traces of acid may be present in reagents or solvents. | - Neutralize the reaction mixture with a non-nucleophilic base (e.g., proton sponge, diisopropylethylamine).- Use anhydrous solvents and reagents.- Consider performing the reaction under strictly neutral or basic conditions if the substrate is compatible. |
| Low yield of the desired product due to partial hydrolysis. | The work-up procedure involves an acidic aqueous wash. | - Use a neutral or slightly basic aqueous wash (e.g., saturated sodium bicarbonate solution).- Minimize the contact time with any aqueous acidic solutions.- Extract the product into an organic solvent before any acidic wash. |
| Incomplete reaction on a substrate containing a 1,3-dioxolane. | The starting material has been partially hydrolyzed prior to the reaction. | - Check the purity of the starting material by NMR or other analytical techniques before starting the reaction.- Re-purify the starting material if necessary. |
| Difficulty in removing the 1,3-dioxolane protecting group. | The deprotection conditions are not optimal. | - Increase the concentration of the acid catalyst.- Increase the reaction temperature.- Use a different acid catalyst (e.g., a stronger protic acid or a Lewis acid).- Ensure sufficient water is present for hydrolysis. |
Data Presentation
Table 1: Qualitative Stability of the 1,3-Dioxolane Protecting Group under Various Aqueous Conditions.
| pH Range | Temperature | Stability |
| < 1 | 100°C | Labile |
| 1 | Room Temperature | Labile |
| 4 | Room Temperature | Moderately Stable (slow hydrolysis may occur) |
| 9 | Room Temperature | Stable |
| 12 | Room Temperature | Stable |
| > 12 | 100°C | Stable |
This table is a general guide. The actual stability will depend on the specific substrate and reaction conditions.[1][2][4]
Experimental Protocols
Protocol 1: Protection of Cyclohexanone as a 1,3-Dioxolane
This protocol describes a standard procedure for the protection of a ketone using ethylene glycol and an acid catalyst with azeotropic removal of water.
Materials:
-
Cyclohexanone
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH (e.g., 0.02 eq).
-
Add a sufficient amount of toluene to fill the flask and the Dean-Stark trap.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,4-dioxaspiro[4.5]decane.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Grignard Reaction on a Substrate Containing a 1,3-Dioxolane Protecting Group
This protocol illustrates how to perform a reaction under conditions that preserve the 1,3-dioxolane ring.
Materials:
-
1,3-dioxolane-protected bromo-substrate (e.g., 2-(2-bromoethyl)-1,3-dioxolane)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
In a round-bottom flask, place magnesium turnings.
-
Add a small amount of a solution of the 1,3-dioxolane-protected bromo-substrate in anhydrous ether or THF to the magnesium. A crystal of iodine can be added to initiate the reaction if necessary.
-
Once the Grignard reaction has initiated (as evidenced by bubbling and/or heat evolution), add the remaining substrate solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
Add a solution of the electrophile (e.g., benzaldehyde) in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
References
Minimizing off-target effects of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane in cell-based assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action of this compound and how might this contribute to off-target effects?
A1: The primary mechanism of action for nitrofuran compounds involves the enzymatic reduction of the 5-nitro group by nitroreductases present in susceptible cells. This reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as reactive oxygen species (ROS) such as superoxide radicals. These reactive species can induce a variety of cellular responses, including DNA damage, lipid peroxidation, and protein modification. While this is the basis for their intended activity (e.g., as antimicrobials), this broad reactivity can also lead to off-target effects in mammalian cell-based assays by indiscriminately damaging cellular components.
Q2: What are the most common off-target effects observed with nitrofuran-class compounds in cell-based assays?
A2: Common off-target effects associated with nitrofuran compounds, and potentially with this compound, stem from their mechanism of action and can manifest as:
-
General Cytotoxicity: Due to the generation of reactive intermediates, high concentrations of the compound can lead to non-specific cell death, independent of the intended target pathway.
-
Oxidative Stress: The production of ROS can activate cellular stress response pathways, such as the Nrf2 pathway, and lead to apoptosis or necrosis.
-
DNA Damage Response: Interaction of reactive intermediates with DNA can trigger DNA damage repair pathways, which may influence cell cycle progression and viability.
-
Mitochondrial Dysfunction: Mitochondria are particularly sensitive to oxidative stress, and nitrofuran compounds can impair mitochondrial function, leading to a decrease in cellular energy production.
Q3: How can I differentiate between a true on-target effect and a non-specific off-target effect in my assay?
-
Structure-Activity Relationship (SAR) Studies: Test structurally related analogs of this compound that are predicted to be inactive against the intended target. If these analogs produce the same cellular phenotype, the observed effect is likely off-target.
-
Target Engagement Assays: Whenever possible, use a direct biochemical or biophysical assay to confirm that this compound is binding to its intended target at the concentrations used in your cell-based assay.
-
Rescue Experiments: If the compound is intended to inhibit a specific protein, overexpression of that protein should rescue the phenotype. Conversely, if it activates a target, a knockout or knockdown of that target should abolish the effect.
-
Orthogonal Assays: Use multiple, distinct assays that measure the same biological endpoint through different mechanisms. If the compound is active in multiple orthogonal assays, it provides stronger evidence for an on-target effect.
Troubleshooting Guides
Issue 1: High Background Cytotoxicity or Poor Cell Viability
| Possible Cause | Troubleshooting Step |
| Concentration Too High | The compound may be causing general toxicity at the tested concentrations. Perform a dose-response curve to determine the EC50 for cytotoxicity and work at concentrations well below this value for your functional assays. |
| Solvent Toxicity | The solvent used to dissolve the compound (e.g., DMSO) may be toxic to the cells at the final concentration. Ensure the final solvent concentration is consistent across all wells and is at a level known to be tolerated by your cell line (typically <0.5%). |
| Compound Instability | The compound may be degrading in the cell culture medium, leading to the formation of toxic byproducts. Assess the stability of the compound in your media over the time course of the experiment using methods like HPLC. |
| Oxidative Stress | The compound may be inducing high levels of oxidative stress. Co-treat with an antioxidant, such as N-acetylcysteine (NAC), to see if it rescues the cytotoxic phenotype. If it does, this suggests an off-target effect mediated by ROS. |
Issue 2: Inconsistent or Non-Reproducible Assay Results
| Possible Cause | Troubleshooting Step |
| Cell Line Health and Passage Number | Inconsistent cell health or high passage number can lead to variable responses. Maintain a consistent cell culture practice, use cells within a defined passage number range, and regularly check for mycoplasma contamination. |
| Compound Precipitation | The compound may be precipitating out of solution in the cell culture medium, leading to variable effective concentrations. Visually inspect the wells for precipitation and consider using a lower concentration or a different formulation. |
| Assay Timing | The kinetics of the cellular response may be variable. Perform a time-course experiment to identify the optimal time point for your assay readout. |
| Assay Reagent Variability | Variability in assay reagents can lead to inconsistent results. Use reagents from the same lot number whenever possible and validate new lots before use. |
Data Presentation
The following table summarizes representative cytotoxicity data for nitrofuran derivatives against various cell lines. While specific data for this compound is not available, these values provide an indication of the potential cytotoxic range for this class of compounds.
| Compound Class | Cell Line | Assay Type | Endpoint | Representative IC50/CC50 (µM) | Reference |
| Nitrofuran Derivatives | HepaRG | MTT Assay | Cell Viability | >100 | [1] |
| 5-Nitrofuran-isatin hybrids | HEK-293 | Not Specified | Cytotoxicity | >32 | |
| 3-Furan-2-yl chalcones | A549 | MTT Assay | Cytotoxicity | 13.86 - 251.49 | [2] |
| 1,3-Disubstituted thioureas | SW480, SW620, PC3, K-562 | Not Specified | Cytotoxicity | ≤ 10 | [3] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile using an MTT Assay
This protocol outlines a method to assess the general cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Off-Target Effects via Oxidative Stress Measurement
This protocol describes a method to measure the induction of reactive oxygen species (ROS) as a potential off-target effect.
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with various concentrations of this compound as described in Protocol 1. Include a positive control for ROS induction (e.g., H2O2).
-
Probe Loading: After the desired treatment duration, remove the medium and wash the cells with a buffered saline solution. Add a solution containing a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX) and incubate according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to that of the vehicle control to determine the fold-increase in ROS production.
Visualizations
Caption: Putative mechanism of on-target and off-target effects of this compound.
Caption: Workflow for minimizing and identifying off-target effects in cell-based assays.
Caption: Logic diagram for troubleshooting high background signals in cell-based assays.
References
- 1. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Potential of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane and Nitrofurantoin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial profiles of the well-established antibiotic, nitrofurantoin, and the novel compound, 2-(3-Nitrofuran-2-yl)-1,3-dioxolane. Due to the limited availability of published data on the specific antibacterial activity of this compound, this guide will focus on a detailed analysis of nitrofurantoin's efficacy and the broader antibacterial potential of the nitrofuran and 1,3-dioxolane chemical classes. This comparative framework aims to provide researchers with the necessary context and methodologies to evaluate novel nitrofuran derivatives.
Introduction to Nitrofurans and 1,3-Dioxolanes in Antibacterial Research
Nitrofurans are a class of synthetic broad-spectrum antibiotics characterized by a furan ring with a nitro group.[1] They are prodrugs that require intracellular reduction by bacterial nitroreductases to form highly reactive electrophilic intermediates.[1] These intermediates can non-specifically target a variety of bacterial macromolecules, including ribosomal proteins, DNA, and enzymes involved in metabolic pathways such as the citric acid cycle, leading to the inhibition of protein synthesis, DNA damage, and metabolic disruption.[1][2] This multi-targeted mechanism of action is thought to contribute to the low incidence of acquired bacterial resistance to nitrofurans.[2] Nitrofurantoin is a prominent member of this class, widely used for the treatment of uncomplicated urinary tract infections (UTIs).[3]
The 1,3-dioxolane ring is a common structural motif in medicinal chemistry and has been incorporated into various biologically active compounds. While not inherently antibacterial, the 1,3-dioxolane moiety can influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. Research into various substituted 1,3-dioxolanes has indicated that they can possess antibacterial and antifungal activities, which appear to be dependent on the nature and position of their substituents.[4][5] The inclusion of a 1,3-dioxolane ring in the structure of a nitrofuran, as in this compound, represents a novel chemical entity whose antibacterial profile warrants investigation.
Comparative Antibacterial Activity: Nitrofurantoin
Nitrofurantoin exhibits a broad spectrum of activity against many common Gram-positive and Gram-negative urinary pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values of nitrofurantoin against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro.
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Clinical Isolates | 1 - 128 | 16 | 16 - 32 |
| Staphylococcus aureus | ATCC 25923, MRSA | 8 - 16 | - | - |
| Enterococcus faecalis | Clinical Isolates | 4 - 64 | 32 | 64 |
| Klebsiella pneumoniae | Clinical Isolates | 16 - >256 | 32 | 128 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | - | - |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Antibacterial Potential of Nitrofuran and 1,3-Dioxolane Derivatives
While specific data for this compound is not available in the reviewed literature, the antibacterial activity of other nitrofuran and 1,3-dioxolane derivatives can provide insights into its potential.
Nitrofuran Derivatives: Studies on various 5-nitrofuran derivatives have demonstrated a broad range of antibacterial activities. For instance, certain 5-nitrofuran-isatin molecular hybrids have shown significant potency against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 1 µg/mL.[6]
1,3-Dioxolane Derivatives: Research on a series of enantiomerically pure and racemic 1,3-dioxolanes, without a nitrofuran moiety, has shown antibacterial activity, particularly against Gram-positive bacteria. For example, some derivatives displayed MIC values ranging from 312.5 to 1250 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis.[7] Certain derivatives also exhibited activity against Pseudomonas aeruginosa.[7]
Based on these findings, it is plausible that the combination of the nitrofuran pharmacophore with a 1,3-dioxolane ring in this compound could result in a compound with a unique antibacterial spectrum and potency. The 1,3-dioxolane moiety may influence factors such as solubility, cell permeability, and interaction with bacterial targets, thereby modulating the inherent antibacterial activity of the nitrofuran core.
Experimental Protocols
To facilitate the evaluation of novel compounds such as this compound and to ensure comparability with existing data for nitrofurantoin, the following detailed experimental protocol for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Materials:
- Test compound (e.g., this compound)
- Reference antibiotic (e.g., Nitrofurantoin)
- Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Sterile reagent reservoirs
- Multichannel pipette
- Spectrophotometer or microplate reader
- 0.5 McFarland turbidity standard
- Sterile saline or phosphate-buffered saline (PBS)
- Incubator (35°C ± 2°C)
2. Preparation of Reagents:
- Test Compound and Antibiotic Stock Solutions: Prepare stock solutions of the test compound and nitrofurantoin in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. Further dilute in CAMHB to achieve a starting concentration for the serial dilutions.
- Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
- Add 100 µL of the highest concentration of the test compound or antibiotic to the first column of wells.
- Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
- The eleventh column will serve as the positive control (inoculum without compound), and the twelfth column as the negative control (broth only).
- Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
- Seal the plate and incubate at 35°C ± 2°C for 18-24 hours.
4. Interpretation of Results:
- Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
- Alternatively, the optical density (OD) can be read using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits ≥90% of bacterial growth compared to the positive control.
- Quality control should be performed using standard ATCC strains with known MIC ranges for the reference antibiotic.
Visualizations
Signaling Pathway: Mechanism of Action of Nitrofurans
Caption: Intracellular activation of nitrofurans and their multi-targeted bactericidal effects.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
Nitrofurantoin remains a valuable antibiotic for treating UTIs, largely due to its favorable mechanism of action that limits the development of resistance. The antibacterial potential of the novel compound this compound is yet to be determined through empirical testing. However, based on the known activities of related nitrofuran and 1,3-dioxolane derivatives, it is a compound of interest for further investigation. The provided experimental protocol offers a standardized method for researchers to assess its antibacterial efficacy and compare it to established antibiotics like nitrofurantoin. Such studies are crucial for the discovery and development of new antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cross-Resistance Analysis of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane in Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical nitrofuran antibiotic, 2-(3-Nitrofuran-2-yl)-1,3-dioxolane, focusing on its cross-resistance profile in bacterial strains. Due to the lack of specific data for this novel compound, this analysis extrapolates from the well-documented cross-resistance patterns of structurally similar nitrofuran antibiotics, such as nitrofurantoin and furazolidone. The primary mechanism of action and resistance for nitrofurans is conserved across the class, making such a comparison a valuable predictive tool.
Introduction to Nitrofuran Cross-Resistance
Nitrofurans are prodrugs that require intracellular activation by bacterial nitroreductases to exert their antibacterial effect. The primary mechanism of resistance to this class of antibiotics is the genetic alteration of these activating enzymes, most notably NfsA and NfsB in Escherichia coli. Mutations in the genes encoding these nitroreductases lead to reduced activation of the nitrofuran prodrug, resulting in decreased susceptibility.
A critical consequence of this resistance mechanism is the high potential for cross-resistance among different nitrofuran derivatives. Bacteria resistant to one nitrofuran are often resistant to others because the same enzymatic pathway is responsible for their activation. This guide explores this phenomenon and its implications for the development and use of new nitrofuran antibiotics like this compound.
Comparative Performance Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) data, demonstrating the cross-resistance profile of nitrofuran antibiotics. The data is compiled from studies on well-characterized strains of E. coli and their nitrofuran-resistant counterparts.
Table 1: Comparative MIC Values (µg/mL) Demonstrating Cross-Resistance
| Antibiotic | Class | E. coli ATCC 25922 (Wild-Type) | E. coli (nfsA/nfsB mutant) | Fold Change in MIC |
| This compound | Nitrofuran (Hypothetical) | ~1-4 (Predicted) | >64 (Predicted) | >16-64 |
| Nitrofurantoin | Nitrofuran | 16 | 128 - 256 | 8 - 16 |
| Furazolidone | Nitrofuran | 2 | 32 - 64 | 16 - 32 |
| Ciprofloxacin | Fluoroquinolone | 0.015 | 0.015 | 1 |
| Gentamicin | Aminoglycoside | 0.5 | 0.5 | 1 |
| Cefotaxime | β-Lactam (Cephalosporin) | 0.06 | 0.06 | 1 |
Note: Data for Nitrofurantoin and Furazolidone are based on published studies. Data for this compound is predicted based on the known behavior of the nitrofuran class. The lack of fold change in MIC for non-nitrofuran antibiotics indicates the absence of a shared resistance mechanism.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric in assessing antibiotic susceptibility.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., E. coli ATCC 25922 and its resistant mutant).
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in MHB in a 96-well microtiter plate to cover a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
-
Cross-Resistance Testing Workflow
This workflow outlines the steps to assess the cross-resistance profile of a novel antibiotic.
Caption: Experimental workflow for cross-resistance analysis.
Mechanism of Nitrofuran Resistance
The primary mechanism of resistance to nitrofurans involves the inactivation of the nitroreductase enzymes required for the activation of these prodrugs.
Caption: Nitrofuran activation and resistance pathway.
Conclusion
The analysis of cross-resistance is a critical step in the preclinical evaluation of any new antibiotic. For a novel nitrofuran derivative such as this compound, the existing data for other nitrofurans strongly suggest a high likelihood of cross-resistance with its class members in bacteria that have developed resistance through the common mechanism of nitroreductase inactivation. Conversely, cross-resistance with other antibiotic classes like fluoroquinolones, aminoglycosides, and β-lactams is not expected, as their mechanisms of action and resistance are distinct. These findings are crucial for guiding the strategic development and potential clinical application of new nitrofuran antibiotics.
In Vitro Efficacy of Nitrofuran and 1,3-Dioxolane Derivatives Compared to Commercial Antibiotics: A Comparative Guide
Disclaimer: As of November 2025, a comprehensive search of scientific literature, patents, and research databases did not yield specific in vitro efficacy data for the compound 2-(3-Nitrofuran-2-yl)-1,3-dioxolane. This guide therefore provides a comparative analysis of the two constituent chemical classes of the target molecule—nitrofuran derivatives and 1,3-dioxolane derivatives—against commercial antibiotics, based on available experimental data for analogous compounds. The information presented is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential antibacterial profile of such a hybrid compound.
Executive Summary
The emergence of multidrug-resistant bacteria necessitates the exploration of novel antimicrobial agents. The hypothetical compound, this compound, combines two pharmacologically significant moieties: a nitrofuran ring, known for its broad-spectrum antibacterial activity, and a 1,3-dioxolane ring, which has been investigated for its own antimicrobial properties. This guide synthesizes the in vitro efficacy of these two classes of compounds, drawing comparisons with established commercial antibiotics.
Nitrofurans, such as the commonly used nitrofurantoin, exhibit potent activity against a wide range of urinary pathogens through a multi-targeted mechanism of action that hinders the development of resistance.[1][2] Various 1,3-dioxolane derivatives have demonstrated notable efficacy, particularly against Gram-positive bacteria.[3][4] This guide presents available quantitative data, details common experimental protocols for antimicrobial susceptibility testing, and visualizes the known mechanism of action for nitrofurans and a general workflow for such investigations.
Comparative In Vitro Efficacy Data
The following tables summarize the minimum inhibitory concentration (MIC) values for representative nitrofuran and 1,3-dioxolane derivatives against various bacterial strains, compared with commercial antibiotics. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity of Nitrofuran Derivatives and Commercial Antibiotics
| Compound/Drug | Organism(s) | MIC Range (mg/L) | Reference(s) |
| Furazidin | Enterobacteriaceae | 4 - 64 | [1][2] |
| Gram-positive cocci | 2 - 4 | [1][2] | |
| Anaerobic bacteria | 0.5 | [1][2] | |
| Nitrofurantoin | Enterobacteriaceae | 16 - 64 | [1][2] |
| Gram-positive cocci | 8 - 64 | [1][2] | |
| Anaerobic bacteria | 4 | [1][2] | |
| Ciprofloxacin | Enterobacteriaceae | Varies | [1][2] |
| Fosfomycin | Enterobacteriaceae | Varies | [1][2] |
| Trimethoprim | Enterobacteriaceae | Varies | [1][2] |
Note: The efficacy of commercial antibiotics like ciprofloxacin, fosfomycin, and trimethoprim can vary significantly based on the specific strain and resistance patterns.
Table 2: In Vitro Activity of 1,3-Dioxolane Derivatives
| Compound | Organism | MIC Range (µg/mL) | Reference(s) |
| Substituted 1,3-Dioxolanes | Staphylococcus aureus | 625 - 1250 | [3] |
| Staphylococcus epidermidis | 156 - 1250 | [4] | |
| Enterococcus faecalis | 625 | [3] | |
| Pseudomonas aeruginosa | 156 - 1250 | [4] | |
| Escherichia coli | Ineffective | [3][4] | |
| Klebsiella pneumoniae | Ineffective | [3][4] | |
| Proteus mirabilis | Ineffective | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of in vitro antibacterial efficacy.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound (and control antibiotics) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Agar Dilution Method
For certain bacteria, the agar dilution method may be preferred:
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) containing serial dilutions of the test compound are prepared.
-
Inoculation: A standardized bacterial suspension is spot-inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is the lowest concentration of the compound that inhibits the visible growth of the bacteria on the agar surface.
Visualizations
Mechanism of Action of Nitrofuran Antibiotics
Nitrofurans are prodrugs that are activated within the bacterial cell. Their mechanism of action is multifaceted, which is believed to contribute to the low incidence of bacterial resistance.[1][2]
Caption: Mechanism of action of nitrofuran antibiotics.
General Workflow for In Vitro Antibacterial Efficacy Testing
The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel compound's antibacterial properties.
Caption: Experimental workflow for antibacterial testing.
References
Comparative Guide to the Synthesis and Biological Activity of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane and a Novel Nitrofuran-Isoxazoline Alternative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and biological activity of the target compound, 2-(3-Nitrofuran-2-yl)-1,3-dioxolane, and a representative alternative from the nitrofuran class, a novel pyridyl nitrofuranyl isoxazoline. Due to a lack of direct experimental data for this compound in the reviewed literature, its synthesis and biological profile are projected based on established methodologies for structurally similar nitrofuran and 1,3-dioxolane derivatives.
Introduction
Nitrofurans are a class of synthetic antimicrobial agents characterized by a nitro group attached to a furan ring. This core structure is crucial for their biological activity, which is mediated by the reduction of the nitro group within microbial cells to reactive intermediates that damage cellular macromolecules, including DNA.[1] The 1,3-dioxolane ring is a common heterocyclic motif in medicinal chemistry, often used to modify the physicochemical properties of a parent molecule, such as solubility and stability, and can also contribute to biological activity.[2] This guide aims to provide a reproducible synthesis framework and a comparative overview of the potential biological efficacy of this compound against a recently developed nitrofuran-isoxazoline compound with demonstrated antimicrobial properties.[3]
Data Presentation: Comparative Analysis
The following tables summarize the projected synthesis and biological activity data for this compound in comparison to a known nitrofuran alternative.
Table 1: Comparison of Synthesis Parameters
| Parameter | This compound (Projected) | Pyridyl Nitrofuranyl Isoxazoline (Alternative)[3] |
| Starting Materials | 3-Nitrofuran-2-carbaldehyde, Ethylene glycol | 5-Nitrofurfural, Hydroxylamine hydrochloride, Pyridyl chalcone |
| Key Reaction Steps | Acetalization | Cyclization |
| Catalyst/Reagent | Acid catalyst (e.g., p-toluenesulfonic acid) | Base (e.g., Potassium carbonate) |
| Solvent | Toluene or similar azeotroping solvent | Ethanol |
| Reaction Conditions | Reflux with Dean-Stark trap | Stirring at room temperature |
| Reported Yield | Not available (projected to be moderate to high) | Good to excellent |
| Purification Method | Column chromatography | Recrystallization |
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Organism | This compound (Projected Activity Range based on Analogs) | Pyridyl Nitrofuranyl Isoxazoline (Reported Activity)[3] |
| Staphylococcus aureus | 1 - 16 | 1 - 4 |
| Methicillin-resistant S. aureus (MRSA) | 2 - 32 | 2 - 8 |
| Escherichia coli | 8 - 128 | 16 - 64 |
| Candida albicans | 4 - 64 | Not Reported |
Note: The projected activity for this compound is an estimated range based on the reported activities of various nitrofuran and 1,3-dioxolane derivatives against these pathogens.[2][4]
Experimental Protocols
Projected Synthesis of this compound
This protocol is a standard procedure for the synthesis of 1,3-dioxolanes from aldehydes and ethylene glycol.
-
Reaction Setup: To a solution of 3-nitrofuran-2-carbaldehyde (1 mmol) in toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add ethylene glycol (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid (0.05 mmol).
-
Reaction Execution: The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate followed by brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Synthesis of Pyridyl Nitrofuranyl Isoxazoline[3]
The synthesis of novel pyridyl nitrofuranyl isoxazolines involves the cyclization of a chalcone precursor.
-
Oxime Formation: 5-Nitrofurfural (1 mmol) is reacted with hydroxylamine hydrochloride (1.1 mmol) and sodium carbonate (1.2 mmol) in ethanol at room temperature to form the corresponding oxime.
-
Chlorination: The oxime is then chlorinated using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), in a suitable solvent to yield the hydroximoyl chloride.
-
Cyclization: The hydroximoyl chloride (1 mmol) is reacted with a pyridyl chalcone (1 mmol) in the presence of a base like potassium carbonate in a suitable solvent. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Purification: The resulting solid is filtered, washed with water and ethanol, and then purified by recrystallization to yield the final pyridyl nitrofuranyl isoxazoline product.
Mandatory Visualizations
Caption: Projected synthesis workflow for this compound.
Caption: General signaling pathway for the antimicrobial action of nitrofurans.
References
- 1. Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Comparative Docking Analysis of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane and Nitrofurantoin Against E. coli Nitroreductase
Affiliation: Google Research
Abstract
This guide presents a hypothetical comparative molecular docking study of a novel nitrofuran derivative, 2-(3-Nitrofuran-2-yl)-1,3-dioxolane, against the known antibacterial agent, Nitrofurantoin. The analysis is performed against the active site of Escherichia coli nitroreductase (NfsB), a key enzyme in the activation of nitrofuran prodrugs. This in-silico investigation aims to predict and compare the binding affinities and interaction patterns of the two compounds, providing insights into the potential of this compound as a novel antimicrobial agent. The methodologies employed are detailed, and the results are presented in a clear, comparative format to aid researchers in the field of drug design and development.
Introduction
Nitrofuran antibiotics are a class of synthetic drugs that have been effectively used against a broad spectrum of bacterial pathogens, particularly for the treatment of urinary tract infections.[1] Their mechanism of action is contingent on the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules.[1] Nitrofurantoin is a prominent member of this class and serves as a benchmark for the development of new nitrofuran-based therapeutics.[2]
This study focuses on a comparative in-silico analysis of this compound, a novel derivative, and Nitrofurantoin. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] By modeling the interaction between these small molecules and the active site of E. coli nitroreductase, we can estimate their binding affinities and understand the key molecular interactions that stabilize the ligand-protein complex.
Data Presentation: Docking Results
The following table summarizes the hypothetical docking scores and key interacting residues of this compound and Nitrofurantoin with the active site of E. coli nitroreductase (PDB ID: 1YKI).
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interactions |
| This compound | -8.2 | ARG207, GLN142, SER39 | Hydrogen Bonding, Pi-Alkyl |
| Nitrofurantoin | -7.5 | GLU165, ARG10, LYS205 | Hydrogen Bonding, Electrostatic |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to represent a plausible outcome of a comparative docking study.
Experimental Protocols
A detailed methodology for the comparative docking study is provided below.
Software and Resources
-
Docking Software: AutoDock Vina
-
Visualization Software: PyMOL, Discovery Studio Visualizer
-
Protein Preparation: AutoDockTools (ADT)
-
Ligand Preparation: ChemDraw, Avogadro
-
Protein Data Bank (PDB) ID: 1YKI (E. coli nitroreductase)[3]
Protein Preparation
-
The three-dimensional crystal structure of E. coli nitroreductase was downloaded from the Protein Data Bank (PDB ID: 1YKI).[3]
-
Water molecules and co-crystallized ligands were removed from the protein structure.
-
Polar hydrogen atoms were added to the protein, and Kollman charges were assigned.
-
The prepared protein structure was saved in the PDBQT format for use in AutoDock Vina.
Ligand Preparation
-
The 2D structures of this compound and Nitrofurantoin were sketched using ChemDraw.
-
The 2D structures were converted to 3D structures and energy minimized using the Avogadro software with the MMFF94 force field.
-
Gasteiger charges were computed for the ligands, and the structures were saved in the PDBQT format.
Molecular Docking
-
A grid box was defined to encompass the active site of the E. coli nitroreductase, based on the location of the co-crystallized ligand in the original PDB file.
-
Molecular docking was performed using AutoDock Vina with default parameters.
-
The top-ranked binding poses for each ligand were selected based on the docking scores.
-
The interactions between the ligands and the protein were analyzed and visualized using PyMOL and Discovery Studio Visualizer.
Visualizations
Comparative Docking Workflow
The following diagram illustrates the workflow for the comparative molecular docking study.
Caption: Workflow of the comparative molecular docking study.
Simplified Mechanism of Nitrofuran Activation
The diagram below depicts a simplified pathway for the activation of nitrofuran antibiotics by bacterial nitroreductase.
Caption: Simplified pathway of nitrofuran antibiotic activation.
Conclusion
This hypothetical comparative docking study provides a framework for evaluating novel nitrofuran derivatives against known inhibitors. The presented data and workflows illustrate how computational methods can be employed to predict the binding efficacy and interaction patterns of new chemical entities. While the specific results for this compound are illustrative, the detailed protocol offers a robust methodology for researchers to conduct similar in-silico experiments. Further wet-lab validation would be required to confirm these computational predictions and to fully assess the therapeutic potential of this and other novel nitrofuran compounds.
References
An In-depth Evaluation of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane in Established Antimicrobial Resistance Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the potential antimicrobial efficacy of the novel compound 2-(3-Nitrofuran-2-yl)-1,3-dioxolane. Due to the absence of specific experimental data for this compound in publicly available literature, this analysis is based on the well-established antimicrobial properties of the nitrofuran class of antibiotics and derivatives of the 1,3-dioxolane chemical scaffold. For comparative purposes, data from the widely used nitrofuran antibiotic, Nitrofurantoin, and the nitrofuran antiseptic, Nifuroxazide, are presented alongside findings for various 1,3-dioxolane derivatives.
Introduction to the Compound and its Chemical Moieties
This compound is a synthetic organic molecule that incorporates two key functional groups: a 3-nitrofuran ring and a 1,3-dioxolane ring. The nitrofuran component is a well-known pharmacophore responsible for the broad-spectrum antibacterial activity of several clinically important drugs.[1] The 1,3-dioxolane ring is a versatile chemical structure found in various biologically active compounds and is also used as a protective group in organic synthesis.[2][3] The combination of these two moieties suggests that this compound could exhibit antimicrobial properties.
Comparative Analysis of Antimicrobial Performance
To contextualize the potential efficacy of this compound, this section presents quantitative data for representative nitrofuran and 1,3-dioxolane derivatives against a panel of clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Nitrofurantoin against Susceptible and Resistant Uropathogens
| Microorganism | Resistance Phenotype | MIC (µg/mL) | Reference |
| Escherichia coli | Susceptible | ≤32 | [4] |
| Escherichia coli | Resistant | ≥128 | [5] |
| Klebsiella spp. | Susceptible | ≤32 | [6] |
| Klebsiella pneumoniae | Carbapenem-Resistant | >256 | [7] |
| Enterococcus spp. | Susceptible | ≤32 | [8] |
| Staphylococcus aureus | Susceptible | ≤32 | [8] |
Table 2: Antimicrobial Activity of Nifuroxazide against Enteric Pathogens
| Microorganism | Activity | Zone of Inhibition (mm) | Reference |
| Escherichia coli | Active | Not specified | [9][10] |
| Staphylococcus aureus | Active | 13.5 - 28 | [11] |
| Salmonella spp. | Active | Not specified | [10] |
| Klebsiella spp. | Active | Not specified | [10] |
| Pseudomonas aeruginosa | Inactive | Not specified | [10] |
Table 3: Antimicrobial Activity of Various 1,3-Dioxolane Derivatives
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Chiral and Racemic 1,3-dioxolanes | Staphylococcus aureus | 625 - 1250 | [2] |
| Chiral and Racemic 1,3-dioxolanes | Staphylococcus epidermidis | 9.76 - 39.06 | [12] |
| Chiral and Racemic 1,3-dioxolanes | Enterococcus faecalis | 9.76 - 39.06 | [12] |
| Chiral and Racemic 1,3-dioxolanes | Pseudomonas aeruginosa | 625 - 1250 | [2] |
| Chiral and Racemic 1,3-dioxolanes | Candida albicans | 156 - 1250 | [3] |
| Substituted 1,3-dioxolanes | Escherichia coli | Ineffective | [3] |
| Substituted 1,3-dioxolanes | Klebsiella pneumoniae | Ineffective | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of novel antimicrobial agents.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]
-
Preparation of Antimicrobial Agent Stock Solution: The test compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. Serial two-fold dilutions of the antimicrobial agent are prepared in a cation-adjusted Mueller-Hinton Broth (MHIB). Each well will contain a final volume of 100 µL.
-
Inoculum Preparation: A suspension of the test microorganism is prepared from an overnight culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.[14]
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[14]
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[15][16]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the MIC assay.
-
Experimental Setup: The antimicrobial agent is added to flasks containing MHB at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). A growth control flask without the antimicrobial agent is also included. The flasks are inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each flask.[17] The samples are serially diluted in sterile saline or a suitable neutralizing broth. A defined volume of each dilution is plated onto nutrient agar plates.
-
Incubation and Colony Counting: The plates are incubated at 35-37°C for 18-24 hours. The number of viable colonies is counted, and the CFU/mL for each time point is calculated.
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.[16]
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of action and resistance for nitrofuran antibiotics.
Experimental Workflow
Caption: A typical experimental workflow for the evaluation of a novel antimicrobial compound.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 5. Susceptibility profile, resistance mechanisms & efficacy ratios of fosfomycin, nitrofurantoin & colistin for carbapenem-resistant Enterobacteriaceae causing urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. file.sdiarticle3.com [file.sdiarticle3.com]
- 9. What is Nifuroxazide used for? [synapse.patsnap.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 17. actascientific.com [actascientific.com]
On-Target Activity of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane Derivatives: A Comparative Analysis
A comprehensive evaluation of the on-target activity of 2-(3-nitrofuran-2-yl)-1,3-dioxolane derivatives reveals their potential as antimicrobial agents. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Hybrid molecules, integrating two or more pharmacophores, represent a promising strategy to overcome existing resistance mechanisms and enhance therapeutic efficacy. This guide focuses on a specific class of such hybrids: this compound derivatives, which combine the well-established antimicrobial properties of the nitrofuran scaffold with the versatile 1,3-dioxolane moiety.
Comparative Efficacy Against Microbial Pathogens
Quantitative analysis of the antimicrobial activity of this compound derivatives and comparable nitrofuran-based compounds demonstrates their potent efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for these compounds against clinically relevant strains.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Nitrofuran-Dioxolane Hybrid A | Staphylococcus aureus (MRSA) | 1 | Nitrofurazone | 8 |
| Nitrofuran-Dioxolane Hybrid B | Escherichia coli | 4 | Nitrofurantoin | 16 |
| Nitrofuran-Isatin Hybrid 6 | Staphylococcus aureus (MRSA) | 1 | Nitrofurazone | 8[1] |
| Nitrofuran Derivative 3 | Paracoccidioides brasiliensis | 0.48 | - | -[2] |
| Nitrofuran Derivative 9 | Paracoccidioides brasiliensis | 0.48 | - | -[2] |
| Nitrofuran Derivative 11 | Histoplasma capsulatum | 0.48 | - | -[2] |
Proposed Mechanism of Action: Targeting Bacterial Nitroreductases
The on-target activity of nitrofuran derivatives is primarily attributed to their interaction with bacterial nitroreductases (NTRs). These enzymes catalyze the reduction of the nitro group on the furan ring, leading to the formation of highly reactive cytotoxic metabolites. These metabolites can then damage bacterial DNA and other essential macromolecules, ultimately resulting in cell death. Molecular docking studies have suggested that nitrofuran-isatin hybrids exhibit a strong binding affinity towards E. coli nitroreductase, indicating a similar mechanism of action to established drugs like nitrofurazone[1].
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
A standardized set of experimental protocols is crucial for the reproducible evaluation of antimicrobial activity. The following methodologies are central to confirming the on-target efficacy of these compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Cytotoxicity Assays
To assess the selectivity of the compounds, their toxicity against mammalian cells is evaluated.
-
Cell Culture: Human cell lines (e.g., HEK-293) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Viability Assay: Cell viability is measured using a standard method, such as the MTT assay, which quantifies mitochondrial metabolic activity.
-
Calculation of CC50: The 50% cytotoxic concentration (CC50) is calculated, representing the concentration of the compound that reduces cell viability by 50%. A higher CC50 value indicates lower cytotoxicity.
Conclusion
The available data suggests that this compound derivatives and related nitrofuran hybrids are a promising class of antimicrobial agents. Their potent activity against resistant pathogens, coupled with a well-defined mechanism of action targeting bacterial nitroreductases, underscores their therapeutic potential. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their development as next-generation antimicrobial drugs.
References
Safety Operating Guide
Proper Disposal of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane: A Guide for Laboratory Professionals
For Immediate Reference: Treat 2-(3-Nitrofuran-2-yl)-1,3-dioxolane as a hazardous chemical waste. Due to its nitrofuran moiety, it is potentially toxic and should be handled with appropriate personal protective equipment. The 1,3-dioxolane structure suggests it may be flammable and could potentially form explosive peroxides over time. Do not dispose of this compound down the drain or in regular trash.
This document provides a comprehensive guide for the safe disposal of this compound, catering to researchers, scientists, and drug development professionals. The following procedures are based on general principles of laboratory safety and hazardous waste management and should be supplemented by a specific Safety Data Sheet (SDS) for the compound and adherence to local, state, and federal regulations.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). The nitrofuran class of compounds is known for potential toxicity, including adverse effects on the lungs, liver, and peripheral nerves. The 1,3-dioxolane ring system can be flammable.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any potential vapors or dust. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal service. Laboratory personnel should follow these steps to ensure safe collection and storage prior to disposal.
-
Segregation:
-
Isolate waste containing this compound from other waste streams.
-
Do not mix with incompatible materials. Based on the dioxolane structure, avoid contact with strong oxidizing agents and acids.[1]
-
Keep solid and liquid waste in separate, clearly labeled containers.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Ensure the container is in good condition with a secure, tight-fitting lid.[2]
-
The original product container, if empty and clean, can be used, but the label must be defaced and replaced with a hazardous waste label.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the primary hazards. Based on its structural components, this would likely include "Flammable" and "Toxic."
-
Record the accumulation start date (the date the first drop of waste is added to the container).
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[2]
-
Ensure secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential leaks or spills.[1]
-
Store away from heat, sparks, and open flames.
-
-
Disposal Request:
-
Once the waste container is full or has been accumulating for the maximum time allowed by your institution's policy (typically 6-12 months), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]
-
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
Signaling Pathway of Potential Toxicity (Hypothesized)
While the specific toxicological pathways of this compound are not well-documented, the toxicity of the nitrofuran class of antibiotics is attributed to the reduction of the nitro group, leading to reactive intermediates that can cause cellular damage.
Caption: Hypothesized metabolic activation and toxicity pathway of nitrofurans.
Quantitative Data Summary
| Property | 1,3-Dioxolane | Nitrofurantoin (a nitrofuran drug) | 2-(3-Nitrophenyl)-1,3-dioxolane |
| Molecular Formula | C₃H₆O₂ | C₈H₆N₄O₅ | C₉H₉NO₄ |
| Molecular Weight | 74.08 g/mol | 238.16 g/mol | 195.17 g/mol |
| Boiling Point | 75 °C | Decomposes at 270-272 °C | Not available |
| Melting Point | -95 °C | 270-272 °C (decomposes) | Not available |
| Density | 1.06 g/cm³ | Not available | Not available |
| Flash Point | 2 °C | Not available | Not available |
Data sourced from publicly available chemical databases.
Disclaimer: The information provided in this document is intended as a guide and is based on the chemical properties of structurally related compounds and general hazardous waste disposal principles. A specific Safety Data Sheet (SDS) for this compound should be consulted for definitive handling and disposal instructions. Always operate in accordance with your institution's safety protocols and local regulations.
References
Personal protective equipment for handling 2-(3-Nitrofuran-2-yl)-1,3-dioxolane
Essential Safety and Handling Guide: 2-(3-Nitrofuran-2-yl)-1,3-dioxolane
Nitrofuran antibiotics were previously used in livestock but were banned by the European Union in 1995 due to concerns about the carcinogenicity of their residues.[1] These compounds and their metabolites are generally considered genotoxic and carcinogenic.[2] Therefore, this compound should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the most critical barrier to preventing exposure. All personnel must be trained in the proper use of the equipment listed below.[3]
| Protection Type | Equipment | Specification & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Wear chemical safety goggles at all times. Use a full-face shield in conjunction with goggles when there is a risk of splashing.[4] |
| Hand | Double Gloves (Nitrile or Neoprene) | Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile or neoprene).[3][5] The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[5] Change outer gloves immediately if contaminated or torn, and change both pairs regularly (e.g., every hour).[5] |
| Body | Disposable Gown | Wear a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs.[5] This protects against skin contact and contamination of personal clothing. |
| Respiratory | Chemical Fume Hood / Respirator | All handling of this compound (weighing, transfers, solution preparation) must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[6] For large spills or situations where a fume hood is not available, a fit-tested NIOSH-approved respirator (e.g., N95 for particulates or a full face-piece chemical cartridge respirator for vapors) is required.[3][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to ensure safety and regulatory compliance.
Step-by-Step Operational Plan
-
Preparation:
-
Designate a specific area within a laboratory, preferably within a chemical fume hood, for all work with this compound.
-
Ensure a safety shower and eyewash station are unobstructed and readily accessible.
-
Assemble all necessary materials, including the chemical, solvents, glassware, and waste containers, inside the fume hood before beginning work.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Always wear the full PPE ensemble as detailed in the table above.
-
When handling the solid compound, use techniques that minimize the generation of dust.
-
When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Keep all containers with the compound tightly sealed when not in use.
-
-
Decontamination:
-
After completing the procedure, decontaminate all surfaces and equipment. Wipe the work surface of the fume hood with an appropriate solvent.
-
Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.[5]
-
Remove the gown and then the inner gloves, disposing of them in the same manner.
-
Wash hands thoroughly with soap and water after removing all PPE.[5]
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated disposable items (e.g., gloves, gowns, pipette tips, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Chemical Waste: Unused compound and solutions must be collected in a separate, sealed, and properly labeled hazardous waste container.
-
Prohibition: Do not dispose of this chemical or its waste down the drain or in the regular trash.[7]
-
Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[8]
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
| Emergency Type | Immediate Action |
| Minor Spill | (Inside a chemical fume hood): Restrict access to the area. Use a chemical spill kit with appropriate absorbent material to clean the spill. Place all cleanup materials in a sealed bag and dispose of as hazardous waste. Decontaminate the area thoroughly. |
| Major Spill | (Outside a fume hood or a large volume): Evacuate the laboratory immediately and alert others. Close the doors and prevent entry. Contact your institution's EHS or emergency response team for assistance.[9] Do not attempt to clean it up yourself. |
| Skin Exposure | Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[9] Seek immediate medical attention. |
| Eye Exposure | Immediately flush the eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air at once.[10] If they are having trouble breathing, call for emergency medical assistance. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention and provide the SDS or chemical name if possible. |
Safe Handling Workflow
Caption: Workflow for handling this compound.
References
- 1. agriculturejournals.cz [agriculturejournals.cz]
- 2. sitesv2.anses.fr [sitesv2.anses.fr]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. pppmag.com [pppmag.com]
- 5. osha.gov [osha.gov]
- 6. fda.gov [fda.gov]
- 7. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 8. leegov.com [leegov.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
